4-Oxo cyclophosphamide-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C7H13Cl2N2O3P |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
2-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-one |
InChI |
InChI=1S/C7H13Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h1-6H2,(H,10,12,13)/i2D2,3D2,4D2,5D2 |
InChI Key |
VBMZHOCORXMDJU-UDCOFZOWSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)N(C([2H])([2H])C([2H])([2H])Cl)P1(=O)NC(=O)CCO1 |
Canonical SMILES |
C1COP(=O)(NC1=O)N(CCCl)CCCl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Oxo cyclophosphamide-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxo cyclophosphamide-d8 (B12422727) is the deuterium-labeled analog of 4-oxo cyclophosphamide (B585), a major inactive metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide.[1] Due to its structural similarity and mass difference from the unlabeled metabolite, 4-Oxo cyclophosphamide-d8 serves as an invaluable internal standard for quantitative bioanalytical studies. Its use in isotope dilution mass spectrometry enables highly accurate and precise measurements of cyclophosphamide and its metabolites in complex biological matrices such as plasma and urine. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthesis route, detailed experimental protocols for its use, and a summary of relevant data.
Core Data Presentation
The following table summarizes the key quantitative data for this compound and its non-deuterated counterpart for easy comparison.
| Property | This compound | 4-Oxo cyclophosphamide |
| Molecular Formula | C₇H₅D₈Cl₂N₂O₃P | C₇H₁₃Cl₂N₂O₃P |
| Molecular Weight | 283.11 g/mol | 275.07 g/mol |
| IUPAC Name | 2-(Bis(2-chloroethyl-1,1,2,2-d4)amino)-1,3,2-oxazaphosphinan-4-one 2-oxide | 2-[Bis(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorin-4-one 2-oxide |
| CAS Number | Not Available | 27046-19-1 |
| Appearance | White to off-white solid | White crystalline powder |
| Melting Point | Not Available | 41-45 °C |
| Solubility | Soluble in methanol (B129727) and DMSO | Slightly soluble in DMSO and methanol |
| Isotopic Purity | ≥98% | Not Applicable |
| Storage Stability | Stable for at least 4 years at -20°C | Data not available |
Signaling Pathways and Logical Relationships
The metabolic activation of the prodrug cyclophosphamide is a complex process primarily occurring in the liver. The following diagram illustrates the key steps in this pathway, highlighting the formation of the inactive metabolite 4-oxo cyclophosphamide.
Caption: Metabolic pathway of cyclophosphamide.
Experimental Protocols
The following protocols provide detailed methodologies for the quantification of cyclophosphamide and its metabolites in biological fluids using this compound as an internal standard.
Sample Preparation from Human Plasma
This protocol is adapted from established methods for the analysis of cyclophosphamide and its metabolites in plasma.
Materials:
-
Human plasma samples
-
This compound internal standard solution (in methanol)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Methanol (MeOH)
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a clean microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 10 µL of the this compound internal standard solution to each plasma sample. Vortex briefly to mix.
-
For protein precipitation, add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Sample Preparation from Human Urine
This protocol outlines a simple dilution method for the analysis of cyclophosphamide metabolites in urine.
Materials:
-
Human urine samples
-
This compound internal standard solution (in methanol)
-
Methanol (MeOH)
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen urine samples and centrifuge at 4,000 rpm for 5 minutes to pellet any precipitate.
-
In a clean microcentrifuge tube, add 50 µL of the urine supernatant.
-
Add 10 µL of the this compound internal standard solution.
-
Add 440 µL of a methanol/water solution (e.g., 50:50 v/v) to each tube.
-
Vortex the samples for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting parameters for the chromatographic separation and mass spectrometric detection. These should be optimized for the specific instrument and application.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-Oxo cyclophosphamide: To be determined by direct infusion of the non-deuterated standard.
-
This compound: The precursor ion will be [M+H]+, which is approximately m/z 284.1. The product ion will need to be determined by fragmentation of the precursor ion.
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of cyclophosphamide metabolites using a deuterated internal standard.
Caption: Experimental workflow for bioanalysis.
Synthesis of this compound
A detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature. However, a plausible synthetic route can be proposed based on the synthesis of the non-deuterated 4-ketocyclophosphamide (B195324) and established methods for deuterium (B1214612) labeling.
The synthesis would likely involve the following key steps:
-
Synthesis of a Deuterated Precursor: The synthesis would begin with a deuterated starting material. For this compound, this would likely be a deuterated version of a precursor to the bis(2-chloroethyl)amino group, such as diethanolamine-d8.
-
Formation of the Phosphorodiamidic Chloride: The deuterated diethanolamine (B148213) would be reacted with phosphorus oxychloride to form the corresponding deuterated N,N-bis(2-chloroethyl)phosphoramidic dichloride.
-
Cyclization: This intermediate would then be reacted with a suitable three-carbon synthon, such as 3-aminopropanol, to form the oxazaphosphorine ring of cyclophosphamide-d8.
-
Oxidation: The resulting cyclophosphamide-d8 would then be oxidized at the 4-position of the oxazaphosphorine ring to yield this compound. This oxidation can be achieved using various oxidizing agents.
It is important to note that the synthesis of such a specialized labeled compound would require significant expertise in organic and isotopic synthesis.
Conclusion
This compound is an essential tool for researchers and drug development professionals working with cyclophosphamide. Its use as an internal standard in LC-MS/MS-based bioanalysis ensures the generation of high-quality, reliable data for pharmacokinetic, pharmacodynamic, and toxicological studies. This technical guide has provided a detailed overview of its properties, analytical applications, and a conceptual framework for its synthesis, empowering scientists to effectively utilize this critical reagent in their research endeavors.
References
4-Oxo cyclophosphamide-d8 chemical structure and properties
An In-Depth Technical Guide to 4-Oxo cyclophosphamide-d8 (B12422727)
Introduction
4-Oxo cyclophosphamide-d8 is the deuterium-labeled analog of 4-Oxo cyclophosphamide (B585), a minor metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide.[1] The incorporation of eight deuterium (B1214612) atoms into the chloroethyl side chains provides a distinct mass shift, making it an invaluable tool in analytical and pharmacokinetic research.[2][3] Specifically, it is frequently utilized as an internal standard for the accurate quantification of cyclophosphamide and its metabolites in biological matrices using mass spectrometry-based methods.[3] This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to this compound.
Chemical Structure and Properties
This compound is structurally characterized by a six-membered 1,3,2-oxazaphosphinane 2-oxide ring, a ketone group at the fourth position, and two deuterated 2-chloroethyl groups attached to the exocyclic nitrogen atom.[2] The deuterium labeling is specifically at the 1,1,2,2-positions of both chloroethyl side chains.[2][4]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]-2-oxo-1,3,2λ⁵-oxazaphosphinan-4-one[2] |
| Synonyms | 4-Oxo Cyclophosphamide D8, 4-Ketocyclophosphamide-d8, Oxo-Endoxan-d8[1] |
| Molecular Formula | C₇H₅D₈Cl₂N₂O₃P[1][2][4][5] |
| Molecular Weight | 283.12 g/mol [1][2][5] |
| Canonical SMILES | C1COP(=O)(NC1=O)N(CCCl)CCCl[2] |
| Isomeric SMILES | [2H]C([2H])(C([2H])([2H])Cl)N(C([2H])([2H])C([2H])([2H])Cl)P1(=O)NC(=O)CCO1[2] |
| InChI Key | VBMZHOCORXMDJU-UDCOFZOWSA-N[2] |
Physicochemical Properties
The introduction of deuterium atoms results in slight modifications to the physicochemical properties of the molecule compared to its non-deuterated counterpart.
| Property | This compound | 4-Oxo cyclophosphamide |
| Molecular Weight ( g/mol ) | 283.12[1][2] | 275.07[1][6][7] |
| Melting Point (°C) | 158–160[2] | 153–155[2] |
| Purity | >95%[1] | ≥95%[6], 98%[7] |
| Solubility in Water (mg/mL) | 12.4 ± 0.8[2] | Not explicitly stated |
| Solubility in Methanol (mg/mL) | 34.2 ± 1.2[2] | Slightly soluble[6] |
| Solubility in Acetonitrile (mg/mL) | 8.9 ± 0.6[2] | Not explicitly stated |
| Solubility in DMSO | 10 mM[5] | Slightly soluble[6] |
| Appearance | Solid[6] | Solid[6] |
Chemical Synthesis and Experimental Protocols
The synthesis of this compound involves the strategic incorporation of deuterium into the bis(2-chloroethyl) side chains of the cyclophosphamide structure.[2] While specific, detailed proprietary synthesis protocols are not publicly available, the general strategy focuses on the selective replacement of hydrogen with deuterium atoms.[2]
General Synthetic Strategy
The fundamental approach for synthesizing deuterated oxazaphosphorine compounds like this compound relies on utilizing deuterated starting materials or intermediates. The labeling pattern, 2-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino], indicates that all eight deuterium atoms are incorporated into the two chloroethyl substituents.[2][4] This is typically achieved through multi-step synthesis where the deuterated chloroethyl groups are introduced before the formation of the oxazaphosphorine ring.
While a detailed protocol for the synthesis of this compound is not available, the synthesis of related cyclophosphamide analogues has been described.[8] These syntheses often involve the reaction of a phosphorodiamidic chloride with an appropriate amino alcohol derivative.
Metabolism and Signaling Pathways
Cyclophosphamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver.[9][10] The primary active metabolite is 4-hydroxycyclophosphamide (B600793), which exists in equilibrium with its tautomer, aldophosphamide (B1666838).[10] 4-Oxo cyclophosphamide is an inactive metabolite formed from the oxidation of 4-hydroxycyclophosphamide by aldehyde dehydrogenases.[6]
Analytical Methods and Experimental Workflows
Due to its isotopic labeling, this compound is an ideal internal standard for quantitative analysis of cyclophosphamide and its metabolites in biological samples.[3] The primary analytical techniques employed are chromatography-based mass spectrometry methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
A sensitive method for the analysis of cyclophosphamide metabolites involves GC-MS.[11] A general workflow for such an analysis is as follows:
-
Sample Preparation : Biological samples (e.g., plasma) are first treated to stabilize labile metabolites. For instance, 4-hydroxycyclophosphamide can be converted to a more stable cyanohydrin adduct.[11]
-
Internal Standard Spiking : A known amount of the deuterated internal standard, such as this compound, is added to the sample.
-
Extraction : The analytes and the internal standard are extracted from the biological matrix using liquid-liquid or solid-phase extraction.
-
Derivatization : The extracted compounds are often derivatized (e.g., silylation) to increase their volatility and thermal stability for GC analysis.[11]
-
GC-MS Analysis : The derivatized sample is injected into the GC-MS system for separation and detection. Quantification is achieved by comparing the peak area of the analyte to that of the deuterated internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is another powerful technique for the analysis of cyclophosphamide and its metabolites, offering the advantage of analyzing thermally labile and non-volatile compounds without derivatization. The use of a stable isotope-labeled internal standard like this compound improves the accuracy and precision of quantification.[3]
Chemical Structure Diagram
The chemical structure of this compound is depicted below, highlighting the core oxazaphosphinane ring and the deuterated side chains.
References
- 1. 4-oxo cyclophosphamide suppliers USA [americanchemicalsuppliers.com]
- 2. Buy this compound [smolecule.com]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. immunomart.com [immunomart.com]
- 6. caymanchem.com [caymanchem.com]
- 7. scbt.com [scbt.com]
- 8. Synthesis and antitumor activity of cyclophosphamide analogues. 4. Preparation, kinetic studies, and anticancer screening of "phenylketophosphamide" and similar compounds related to the cyclophosphamide metabolite aldophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of 4-hydroxycyclophosphamide by gas chromatography-mass spectrometry in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Deuterium-Labeled Cyclophosphamide Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and analysis of deuterium-labeled metabolites of cyclophosphamide (B585), a widely used anticancer and immunosuppressive agent. The strategic incorporation of deuterium (B1214612) into these metabolites is crucial for their use as internal standards in quantitative bioanalytical assays, enabling precise pharmacokinetic and metabolic studies. This document outlines the metabolic activation of cyclophosphamide, details representative synthetic protocols for its key deuterium-labeled metabolites, presents quantitative data, and describes analytical methods for their characterization.
The Metabolic Pathway of Cyclophosphamide
Cyclophosphamide (CP) is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes, primarily CYP2B6, CYP2C9, and CYP3A4, to exert its therapeutic effect.[1][2] The initial and rate-limiting step is the oxidation of CP to 4-hydroxycyclophosphamide (B600793) (4-OHCP).[3] 4-OHCP exists in equilibrium with its open-ring tautomer, aldophosphamide (B1666838) (AP).[3][4] Aldophosphamide is a key intermediate that can undergo two competing pathways: detoxification and activation.
The detoxification pathway involves the oxidation of aldophosphamide by aldehyde dehydrogenase (ALDH) to the inactive metabolite carboxyphosphamide.[1] The activation pathway involves the spontaneous, non-enzymatic β-elimination of acrolein from aldophosphamide to produce the ultimate cytotoxic agent, phosphoramide (B1221513) mustard.[3][4] Phosphoramide mustard is a potent DNA alkylating agent that forms cross-links within and between DNA strands, leading to cell cycle arrest and apoptosis.[4] A minor metabolic pathway for 4-hydroxycyclophosphamide is its oxidation to the inactive 4-ketocyclophosphamide.[5]
The metabolic activation and detoxification pathways of cyclophosphamide are complex and understanding the kinetics of each step is crucial for optimizing its therapeutic efficacy and minimizing toxicity. Deuterium-labeled metabolites serve as invaluable tools for these investigations.
Diagram of the Cyclophosphamide Metabolic Pathway
References
- 1. ClinPGx [clinpgx.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclophosphamide Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The use of deuterated analogs in qualitative and quantitative investigations of the metabolism of cyclophosphamide (NSC-26271) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Mechanism of Action of Cyclophosphamide and the Role of its Metabolite, 4-Oxo Cyclophosphamide-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action of the widely used alkylating agent, cyclophosphamide (B585). It elucidates the critical metabolic activation pathway that leads to its cytotoxic effects and clarifies the role of its inactive metabolite, 4-oxo cyclophosphamide, and its deuterated analog, 4-oxo cyclophosphamide-d8 (B12422727).
Introduction: Cyclophosphamide as a Prodrug
Cyclophosphamide (CP) is a cornerstone chemotherapeutic and immunosuppressive agent.[1][2] It is a prodrug, meaning it is administered in an inactive form and requires metabolic activation to exert its therapeutic effects.[2][3] The activation process, primarily occurring in the liver, generates several metabolites, some of which are highly cytotoxic, while others are inactive detoxification products.[1][3][4]
4-oxo cyclophosphamide is one such inactive metabolite.[5] Its deuterated form, 4-oxo cyclophosphamide-d8, is not a therapeutic agent but serves as a crucial tool in pharmacokinetic and metabolic studies. It is used as an internal standard for the accurate quantification of cyclophosphamide metabolites in biological samples through methods like mass spectrometry. This guide will detail the complete activation and detoxification pathway to provide a clear context for the function of each metabolite.
Metabolic Activation and Detoxification of Cyclophosphamide
The clinical efficacy and toxicity profile of cyclophosphamide are entirely dependent on its complex metabolic pathway. The process begins with hepatic oxidation and culminates in the generation of the ultimate DNA alkylating agent, phosphoramide (B1221513) mustard, and the toxic byproduct, acrolein.
Initial Activation in the Liver: Cyclophosphamide is first transported to the liver, where cytochrome P450 (CYP) enzymes, particularly isoforms CYP2B6, CYP2C19, and CYP3A4, hydroxylate it at the C-4 position to form 4-hydroxycyclophosphamide (B600793).[2][3][6][7]
Tautomeric Equilibrium: 4-hydroxycyclophosphamide exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide (B1666838).[7][8][9] This equilibrium mixture is stable enough to be transported from the hepatocytes into the bloodstream and distributed throughout the body.[10] Aldophosphamide is the key intermediate that can proceed down one of two paths: detoxification or conversion to cytotoxic effectors.[7]
Metabolic Pathways of Aldophosphamide:
-
Detoxification Pathway: In tissues with high concentrations of the enzyme aldehyde dehydrogenase (ALDH), such as bone marrow stem cells and liver cells, aldophosphamide is rapidly oxidized.[8][10] This enzymatic reaction converts aldophosphamide into the stable and inactive metabolite, carboxyphosphamide.[8][10] Another inactive metabolite, 4-ketocyclophosphamide (B195324) (also known as 4-oxo cyclophosphamide), is also formed during this detoxification process.[3][11] The high levels of ALDH in certain tissues confer a degree of protection against the toxicity of cyclophosphamide.[8][10]
-
Cytotoxic Activation Pathway: In cells with low levels of ALDH, such as many tumor cells and lymphocytes, aldophosphamide accumulates.[7] It then undergoes spontaneous or enzymatic decomposition (β-elimination) to yield two critical molecules:
-
Phosphoramide Mustard (PAM): The primary therapeutically active, alkylating metabolite responsible for the antineoplastic effects of cyclophosphamide.[1][2][8]
-
Acrolein: A highly reactive and toxic aldehyde byproduct, which is not considered to have significant antitumor activity but is responsible for many of the adverse side effects, most notably hemorrhagic cystitis.[1][2][4]
-
Core Mechanism of Action: DNA Alkylation
The anticancer activity of cyclophosphamide is mediated by phosphoramide mustard.[2][8] As a potent alkylating agent, it covalently attaches alkyl groups to the nucleophilic sites on DNA bases.
The Process:
-
DNA Adduct Formation: Phosphoramide mustard targets the N-7 position of guanine (B1146940) residues in the DNA sequence.[1][8]
-
Cross-Linking: It possesses two reactive chloroethyl groups, allowing it to form both intrastrand (within the same DNA strand) and interstrand (between opposite DNA strands) cross-links.[6][8]
-
Disruption of DNA Function: These cross-links create a physical block that prevents the DNA double helix from unwinding. This directly inhibits essential cellular processes:
-
Induction of Apoptosis: The extensive and irreversible DNA damage triggers the cell's internal surveillance mechanisms. If the damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis.[2][8][11]
This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and certain immune cells (lymphocytes), which are constantly replicating their DNA.[3]
The Role of Acrolein in Toxicity
While phosphoramide mustard mediates the therapeutic effect, acrolein is largely responsible for the drug's toxicity profile.[1][4] Acrolein is a highly reactive α,β-unsaturated aldehyde that can cause significant cellular damage through various mechanisms:[12]
-
Oxidative Stress: It depletes cellular antioxidants, particularly glutathione, leading to an increase in reactive oxygen species (ROS) and subsequent damage to lipids, proteins, and DNA.[13][14]
-
Protein Adduction: It readily reacts with nucleophilic residues on proteins (cysteine, histidine, lysine), altering their structure and function.[12]
-
Inflammation: Acrolein can activate inflammatory pathways, such as NF-κB, leading to the production of pro-inflammatory cytokines.[15]
The accumulation of acrolein in the bladder following filtration by the kidneys is the primary cause of hemorrhagic cystitis, a common and severe side effect of cyclophosphamide therapy.[1]
Quantitative Data Summary
While detailed kinetic data is highly dependent on the specific experimental system (e.g., species, enzyme source), the following table summarizes key quantitative aspects reported in the literature.
| Parameter | Value / Observation | Reference |
| Protein Binding | Cyclophosphamide: ~20% | [6] |
| Metabolites: >60% | [6] | |
| Half-life (t1/2) | Phosphoramide Mustard: ~15.1 min (in rat) | [16] |
| Metabolism Induction | Repeated administration of cyclophosphamide can induce its own metabolism, increasing clearance and shortening its half-life. | [3][6] |
| Excretion | 10-20% of cyclophosphamide is excreted unchanged in urine; the remainder is eliminated as metabolites. | [3][6] |
| Cytotoxicity | Phosphoramide mustard (3-6 μM) reduces cell viability in rat granulosa cells after 48 hours. | [16] |
Experimental Protocol: Metabolite Quantification using this compound
The following outlines a generalized protocol for a pharmacokinetic study to measure cyclophosphamide and its metabolites in plasma samples, utilizing this compound as an internal standard.
Objective: To determine the concentration-time profile of cyclophosphamide, 4-hydroxycyclophosphamide, and 4-oxo cyclophosphamide in plasma following drug administration.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Collection: Collect blood samples from the study subject at predefined time points post-drug administration. Process the blood to isolate plasma and store at -80°C.
-
Sample Preparation (Protein Precipitation & Extraction):
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 10 µL of a working solution of internal standards (including this compound and other relevant deuterated analogs).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Inject the reconstituted sample onto a C18 reverse-phase column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate the analytes.
-
Mass Spectrometry (MS/MS): Analyze the column eluent using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor the specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard (Multiple Reaction Monitoring - MRM).
-
-
Quantification:
-
Construct a calibration curve by analyzing standard samples with known concentrations of each analyte.
-
Calculate the peak area ratio of the analyte to its corresponding deuterated internal standard (e.g., 4-oxo cyclophosphamide / this compound).
-
Determine the concentration of each metabolite in the unknown samples by interpolating their peak area ratios from the calibration curve. The use of a deuterated internal standard corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.
-
References
- 1. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. caymanchem.com [caymanchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Cyclophosphamide - Wikipedia [en.wikipedia.org]
- 9. 4-Hydroxycyclophosphamide - Wikipedia [en.wikipedia.org]
- 10. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Evaluating Mode of Action of Acrolein Toxicity in an In Vitro Human Airway Tissue Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
The Biological Significance of 4-Oxo Cyclophosphamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological significance of 4-oxo cyclophosphamide (B585), a key metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide. This document delves into its formation, role in detoxification, and its implications for the therapeutic efficacy and toxicity of cyclophosphamide.
Introduction to Cyclophosphamide Metabolism
Cyclophosphamide is a prodrug that requires metabolic activation to exert its therapeutic effects.[1][2][3] The initial and rate-limiting step in its bioactivation is the hydroxylation of cyclophosphamide by hepatic cytochrome P450 enzymes, primarily CYP2B6, CYP2C19, and CYP3A4, to form 4-hydroxycyclophosphamide (B600793).[4][5][6] This active metabolite exists in a tautomeric equilibrium with aldophosphamide (B1666838).[1][4]
Aldophosphamide is a critical intermediate at a metabolic crossroads. It can undergo one of two major pathways:
-
Activation: Spontaneous decomposition of aldophosphamide yields the ultimate cytotoxic agent, phosphoramide (B1221513) mustard, and a toxic byproduct, acrolein.[1][2][4] Phosphoramide mustard is responsible for the therapeutic effects of cyclophosphamide through its ability to form DNA cross-links, leading to apoptosis in rapidly dividing cells.[1][7]
-
Detoxification: Aldophosphamide can be oxidized by aldehyde dehydrogenases (ALDH) to the inactive and non-toxic metabolite, carboxyphosphamide.[1][4]
Within this metabolic cascade, 4-oxo cyclophosphamide emerges as a minor metabolite.[8] It is generally considered an inactive product of a detoxification pathway.[9]
Formation of 4-Oxo Cyclophosphamide
4-Oxo cyclophosphamide is formed from the active metabolite, 4-hydroxycyclophosphamide.[9] This conversion is catalyzed by aldehyde dehydrogenases.[9] The formation of 4-oxo cyclophosphamide represents a detoxification step, as it diverts the precursor, 4-hydroxycyclophosphamide, away from being converted into the therapeutically active but also toxic metabolites, phosphoramide mustard and acrolein.
The following diagram illustrates the metabolic pathway of cyclophosphamide, highlighting the position of 4-oxo cyclophosphamide.
Biological Activity and Significance
4-Oxo cyclophosphamide is widely regarded as an inactive metabolite.[9] Its primary biological significance lies in its role as a product of a detoxification pathway. By converting the active intermediate 4-hydroxycyclophosphamide into an inactive form, the formation of 4-oxo cyclophosphamide can modulate the overall pharmacological profile of cyclophosphamide.
The balance between the activation and detoxification pathways of cyclophosphamide metabolism is a critical determinant of both its therapeutic efficacy and its toxicity. High levels of enzymes that promote the formation of detoxification products, such as 4-oxo cyclophosphamide and carboxyphosphamide, can lead to lower concentrations of the active phosphoramide mustard, potentially reducing the anti-tumor effect. Conversely, lower activity of these detoxification pathways can result in higher levels of active metabolites, leading to increased therapeutic efficacy but also a greater risk of toxicity.
While 4-oxo cyclophosphamide itself is not considered to have significant cytotoxic or biological activity, its measurement in biological fluids can serve as a biomarker for cyclophosphamide exposure and metabolism.[10]
Quantitative Data
Quantitative data specifically for 4-oxo cyclophosphamide is limited in the literature, as research has primarily focused on the parent drug and its main active metabolite, 4-hydroxycyclophosphamide. However, the following table summarizes key parameters related to cyclophosphamide metabolism.
| Parameter | Value | Species | Notes | Reference |
| Cyclophosphamide Bioavailability (Oral) | >75% | Human | Rapidly absorbed. | [3][11] |
| Cyclophosphamide Elimination Half-Life | 3-12 hours | Human | Eliminated primarily as metabolites. | [3][11] |
| 4-Hydroxycyclophosphamide Formation | Accounts for 90.7% to 95.7% of total products from cyclophosphamide in human liver microsomes. | Human | [6] | |
| 4-Oxo Cyclophosphamide Detection Range in Urine | 10 to 625 ng/mL | Human | Measured by HPLC-MS/MS. | [10] |
| Estimated Limit of Detection for 4-Oxo Cyclophosphamide in Urine | Approx. 1 ng/mL | Human | By IUPAC definition. | [10] |
Experimental Protocols
Synthesis of 4-Hydroxycyclophosphamide
A common precursor for both the active and inactive metabolites is 4-hydroxycyclophosphamide. A method for its synthesis has been described:
-
Ozonolysis: Ozonolysis of O-(3-butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate. This starting material is prepared by reacting POCl3 with 3-buten-1-ol, followed by treatment with N,N-bis(2-chloroethyl)amine and NH3.
-
Formation of 4-Hydroperoxycyclophosphamide: The ozonolysis yields 2-[bis(2-chloroethyl)amino]-4-hydroperoxytetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide (4-hydroperoxycyclophosphamide).
-
Deoxygenation: Deoxygenation of 4-hydroperoxycyclophosphamide using triphenylphosphine (B44618) yields 4-hydroxycyclophosphamide in a pure crystalline state.[12]
Quantification of 4-Oxo Cyclophosphamide in Urine by HPLC-MS/MS
This protocol is based on the NIOSH Manual of Analytical Methods (NMAM) 8327.[10]
1. Sample Preparation:
- Perform liquid-liquid extraction of urine samples with ethyl acetate.
2. HPLC-MS/MS Analysis:
- Technique: High-Performance Liquid Chromatography - Tandem Mass Spectrometry (HPLC-MS/MS).
- Column: C18 (150 x 3 mm, 3.5 µm).
- Mobile Phases:
- A: 15/85/0.1% (v/v/v) acetonitrile/water/acetic acid.
- B: 75/25/0.1% (v/v/v) acetonitrile/water/acetic acid.
- Flow Rate: 0.3 mL/min.
- Gradient:
- 0-2 min: 0% B
- 2-10 min: 0 to 30% B
- 10-18 min: 30 to 100% B
- 18-25 min: 100% B
- 25-27 min: 100 to 0% B
- 27-35 min: 0% B
- Injection Volume: 10 µL.
- Ionization Source: Electrospray at 3000 Volts in positive scan mode.
- Detector (MS/MS):
- Dwell time: 200 msec.
- Fragmentor: 140 Volts.
- Collision energy: 25 Volts.
- Collision gas: Nitrogen.
3. Calibration:
- Use standards of 4-oxo cyclophosphamide spiked into urine solutions with an internal standard.
The following diagram illustrates the general workflow for this analytical method.
Signaling Pathways and Mechanism of Action of Parent Compound
While 4-oxo cyclophosphamide is inactive, the overall therapeutic and toxic effects of cyclophosphamide are mediated by its active metabolites, which influence key cellular signaling pathways. The primary mechanism of action is the alkylation of DNA by phosphoramide mustard.[7]
-
DNA Damage and Apoptosis: Phosphoramide mustard forms inter- and intra-strand DNA cross-links, primarily at the N-7 position of guanine.[1][7] This DNA damage blocks DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).[7]
-
Immunomodulation: Cyclophosphamide has significant immunomodulatory effects. At low doses, it can selectively deplete regulatory T cells (Tregs), which are immunosuppressive.[13] This can enhance anti-tumor immune responses.[13] Additionally, the cytotoxic effects of cyclophosphamide on tumor cells can lead to immunogenic cell death (ICD), where dying tumor cells release signals that activate an anti-tumor immune response.[14]
The diagram below illustrates the signaling cascade initiated by the active metabolite of cyclophosphamide.
Conclusion
4-Oxo cyclophosphamide is a minor, inactive metabolite of cyclophosphamide formed through a detoxification pathway from the key active intermediate, 4-hydroxycyclophosphamide. While it does not directly contribute to the therapeutic or toxic effects of the parent drug, its formation is a significant aspect of cyclophosphamide's overall metabolism. The balance between the formation of 4-oxo cyclophosphamide and other metabolites plays a crucial role in determining the concentration of the ultimate cytotoxic agent, phosphoramide mustard, thereby influencing both the efficacy and safety of cyclophosphamide therapy. Further research into the quantitative aspects of 4-oxo cyclophosphamide formation may provide valuable insights for optimizing cyclophosphamide dosing and minimizing its toxicity.
References
- 1. Cyclophosphamide - Wikipedia [en.wikipedia.org]
- 2. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Cyclophosphamide and 4-hydroxycyclophosphamide pharmacokinetics in patients with glomerulonephritis secondary to lupus and small vessel vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidation of cyclophosphamide to 4-hydroxycyclophosphamide and deschloroethylcyclophosphamide in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]
- 8. scbt.com [scbt.com]
- 9. caymanchem.com [caymanchem.com]
- 10. cdc.gov [cdc.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Studies on cyclophosphamide metabolites and their related compounds. 2. Preparation of an active species of cyclophosphamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
The Indispensable Role of Deuterium Labeling in Pharmacokinetic Standards: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, a comprehensive understanding of a drug candidate's pharmacokinetic (PK) profile is paramount. The precision and reliability of bioanalytical data underpin critical decisions regarding a compound's safety, efficacy, and dosing regimen. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies of deuterium (B1214612) labeling, a powerful strategy that has become a cornerstone of pharmacokinetic studies. By leveraging the unique properties of deuterium, researchers can enhance the accuracy of bioanalysis and favorably modulate the metabolic fate of drug candidates, paving the way for safer and more effective therapeutics.
Core Principles: The Deuterium Advantage
The utility of deuterium in pharmacokinetic studies stems from two key areas: its role as the "gold standard" for internal standards in bioanalysis and its ability to alter drug metabolism through the kinetic isotope effect (KIE).
Deuterium-Labeled Internal Standards: The Gold Standard in Bioanalysis
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting analytical variability.[1] Deuterium-labeled compounds are widely regarded as the ideal internal standards because their physicochemical properties are nearly identical to the analyte of interest.[1][2][3][4] This near-identity ensures that the deuterated standard co-elutes with the analyte and experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability.[5][6][7][8] By adding a known quantity of the deuterated IS to a sample, the ratio of the analyte to the IS can be measured, effectively normalizing for these sources of error and leading to highly accurate and precise quantification.[5][8] The use of stable isotope-labeled internal standards, like deuterated compounds, is highly recommended by regulatory agencies for the validation of bioanalytical methods.[1]
The Kinetic Isotope Effect (KIE): Modulating Drug Metabolism
The substitution of hydrogen with deuterium can significantly impact the rate of drug metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break.[9] Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-limiting step.[9][10] By strategically placing deuterium at these metabolically vulnerable positions (so-called "soft spots"), the rate of metabolism can be slowed down.[9] This phenomenon, known as the kinetic isotope effect, can lead to several desirable changes in a drug's pharmacokinetic profile, including:
-
Increased half-life (t½): A slower metabolic rate means the drug remains in the body for a longer period.[9]
-
Increased exposure (AUC): The total drug exposure over time is enhanced.
-
Reduced clearance: The rate at which the drug is removed from the body is decreased.[11][12]
-
Potential for lower and less frequent dosing: An improved pharmacokinetic profile can lead to more convenient dosing regimens for patients.[13]
-
Redirected metabolic pathways: Deuteration can sometimes shift metabolism away from the formation of toxic metabolites, potentially improving the drug's safety profile.[11][12][14]
Deutetrabenazine, the first deuterated drug to receive FDA approval, is a prime example of leveraging the KIE to improve upon an existing therapeutic.[11][12]
Data Presentation: Quantitative Impact of Deuteration
The following tables summarize quantitative data from various studies, illustrating the significant impact of deuterium labeling on both analytical precision and pharmacokinetic parameters.
Table 1: Improvement in Bioanalytical Assay Precision with Deuterated Internal Standards
| Analyte | Internal Standard Type | Analytical Performance Metric | Improvement with Deuterated IS | Reference |
| Sirolimus | Structural Analog vs. Deuterated Sirolimus | Coefficient of Variation (CV) | CV decreased from 7.6%-9.7% to 2.7%-5.7% | [2][15] |
| Kahalalide F | Structural Analog vs. Deuterated Kahalalide F | Mean Bias | Mean bias improved from 96.8% to 100.3% | [2][16] |
Table 2: Comparison of Pharmacokinetic Parameters for Deuterated vs. Non-Deuterated Drugs
| Drug | Deuterated Analog | Species | Key Pharmacokinetic Parameter Changes | Reference |
| Methadone | d9-methadone | CD-1 Male Mice | 5.7-fold increase in AUC, 4.4-fold increase in Cmax, Clearance reduced from 4.7 ± 0.8 L/h/kg to 0.9 ± 0.3 L/h/kg | [17] |
| Enzalutamide | HC-1119 (N-CD3) | In vivo models | Ameliorated PK profile and higher safety margin | [18] |
| Tolperisone | BDD-10103 | Not specified | Enhanced overall bioavailability | [14] |
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of deuterium labeling in pharmacokinetic studies.
Experimental Protocols
This section provides detailed methodologies for key experiments involving deuterium-labeled compounds in pharmacokinetic studies.
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the in vitro intrinsic clearance (CLint) of a deuterated compound and its non-deuterated counterpart.
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Pooled human liver microsomes (HLMs)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Acetonitrile (ACN) containing a suitable internal standard (e.g., a deuterated analog of a different compound)
-
Incubator/water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and HLMs at a final protein concentration of 0.5 mg/mL.
-
Pre-incubation: Pre-warm the HLM master mix at 37°C for 5 minutes.
-
Initiation of Reaction: Add the test compound (deuterated or non-deuterated) to the pre-warmed master mix to achieve a final concentration (e.g., 1 µM). Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation and Sampling: Incubate the reaction mixture at 37°C with gentle shaking. At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
Quenching: Immediately add the aliquot to a tube or well containing a quenching solution (e.g., 150 µL of cold ACN with the internal standard) to stop the reaction and precipitate proteins.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to an analysis plate or vials and analyze using a validated LC-MS/MS method to determine the remaining concentration of the parent drug at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent drug versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To compare the pharmacokinetic profiles of a deuterated compound and its non-deuterated counterpart following oral administration in rats.
Materials:
-
Test compounds (deuterated and non-deuterated) formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Sprague-Dawley or Wistar rats
-
Dosing gavage needles
-
Blood collection tubes (e.g., containing K2EDTA)
-
Centrifuge
-
Validated LC-MS/MS method for the quantification of the analytes in rat plasma, using a deuterated internal standard.[9]
Procedure:
-
Animal Acclimation and Dosing: Acclimate rats to the housing conditions for at least 3 days. Fast the animals overnight before dosing. Administer a single oral dose of the non-deuterated or deuterated compound to separate groups of rats (n ≥ 3 per group).
-
Blood Sampling: Collect blood samples (e.g., ~100 µL) from the tail vein or other appropriate site at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[9]
-
Plasma Preparation: Process the blood samples by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) to obtain plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Analyze the plasma samples using a validated LC-MS/MS method.[9] This involves protein precipitation or another extraction method, followed by injection onto the LC-MS/MS system.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, CL/F) from the mean plasma concentration-time data for both the deuterated and non-deuterated compounds.[9]
-
Statistical Analysis: Perform statistical comparisons of the pharmacokinetic parameters between the two groups to determine the significance of any observed differences.
Protocol 3: Synthesis of a Deuterated Compound (Example: Deuteration of an N-Methyl Group)
Objective: To synthesize a deuterated analog of a drug containing an N-methyl group, which is often a site of metabolism.
Materials:
-
N-desmethyl precursor of the drug
-
Deuterated methyl iodide (CD3I)
-
A suitable base (e.g., potassium carbonate, K2CO3)
-
A suitable solvent (e.g., acetonitrile, ACN, or dimethylformamide, DMF)
-
Standard laboratory glassware for organic synthesis
-
Purification apparatus (e.g., flash chromatography system)
-
Analytical instruments for characterization (NMR, Mass Spectrometry)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the N-desmethyl precursor and the base in the chosen solvent.
-
Addition of Deuterated Reagent: Add deuterated methyl iodide to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating and monitor its progress by a suitable technique (e.g., thin-layer chromatography or LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction (e.g., by adding water) and extract the product into an organic solvent. Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purification: Purify the crude product using flash chromatography or recrystallization to obtain the pure deuterated compound.
-
Characterization: Confirm the structure and isotopic purity of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry.
Conclusion
Deuterium labeling represents a sophisticated and powerful tool in the arsenal (B13267) of drug development professionals. As an internal standard, it is indispensable for achieving the high degree of accuracy and precision required in modern bioanalysis. Furthermore, the strategic incorporation of deuterium into drug candidates to leverage the kinetic isotope effect offers a compelling avenue for optimizing pharmacokinetic properties. This can lead to the development of drugs with improved safety, efficacy, and patient compliance. A thorough understanding of the principles and the diligent application of the experimental protocols outlined in this guide are essential for successfully harnessing the "deuterium switch" to create innovative and improved medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 14. gabarx.com [gabarx.com]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
4-Oxo Cyclophosphamide-d8: A Technical Guide for Researchers
This technical guide provides an in-depth overview of 4-Oxo cyclophosphamide-d8 (B12422727), a deuterated analog of a key cyclophosphamide (B585) metabolite. It is intended for researchers, scientists, and professionals in drug development and related fields. This document covers its chemical properties, metabolic context, and application in analytical methodologies, adhering to stringent data presentation and visualization standards.
Core Compound Data
4-Oxo cyclophosphamide-d8 is the isotopically labeled version of 4-oxo cyclophosphamide, a minor metabolite of the widely used anticancer agent, cyclophosphamide. The deuterium (B1214612) labeling makes it an ideal internal standard for quantitative bioanalytical assays.
| Property | Value | Reference |
| IUPAC Name | 2-(bis(2-chloroethyl-1,1,2,2-d4)amino)-1,3,2-oxazaphosphinan-4-one 2-oxide | [1] |
| Molecular Formula | C₇H₅D₈Cl₂N₂O₃P | [2] |
| Molecular Weight | 283.12 g/mol | [2] |
| CAS Number | Not readily available | [3] |
| Synonyms | 4-Ketocyclophosphamide-d8, Oxo-Endoxan-d8 | [2] |
Metabolic Pathway of Cyclophosphamide
Cyclophosphamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 enzymes to exert its cytotoxic effects.[4][5] The metabolic cascade is complex, involving both activation and detoxification pathways. 4-oxo cyclophosphamide is formed as a downstream metabolite.
References
physical and chemical properties of 4-Oxo cyclophosphamide-d8
An In-depth Technical Guide to 4-Oxo Cyclophosphamide-d8 (B12422727)
This technical guide provides a comprehensive overview of the , a deuterated analog of a key metabolite of the anticancer drug cyclophosphamide (B585). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, an illustrative metabolic pathway, and insights into its application.
Core Physical and Chemical Properties
4-Oxo cyclophosphamide-d8 is primarily utilized as an internal standard in analytical and pharmacokinetic studies to enhance the accuracy of mass spectrometry and liquid chromatography methods for quantifying cyclophosphamide and its metabolites in biological samples.[1] The strategic incorporation of eight deuterium (B1214612) atoms provides a distinct mass shift, facilitating its differentiation from the endogenous compound.[2]
Comparative Physicochemical Data
The following table summarizes the key in comparison to its non-deuterated analog, 4-Oxo cyclophosphamide.
| Property | This compound | 4-Oxo cyclophosphamide |
| Molecular Formula | C₇H₅D₈Cl₂N₂O₃P[2][3] | C₇H₁₃Cl₂N₂O₃P[4] |
| Molecular Weight | 283.12 g/mol [2][3] | 275.07 g/mol [3][5] |
| Melting Point | 158–160°C | 153–155°C |
| LogP | 0.85 ± 0.15 | 0.85 ± 0.15 |
| Appearance | Solid | Solid[4] |
| Purity | >95%[3] | ≥95%[4] |
Solubility Profile
| Solvent | Solubility (mg/mL) |
| Water | 12.4 ± 0.8 |
| Methanol | 34.2 ± 1.2 |
| Acetonitrile | 8.9 ± 0.6 |
| DMSO | Slightly soluble[4] |
Deuteration appears to slightly reduce aqueous solubility compared to the non-deuterated form.
Spectral Characteristics
The isotopic labeling of this compound results in distinct spectral properties crucial for its analytical applications.
| Spectral Method | Observation |
| Mass Spectrometry | An +8 Da mass shift is observed, allowing for clear differentiation from the native compound (M+H⁺ at m/z 284.1 vs. 276.1). |
| NMR Spectroscopy | Deuterium substitution leads to the elimination of proton signals at δ 3.60–3.75 ppm, which correspond to the methylene (B1212753) protons adjacent to the chlorine atoms. |
Stability and Storage
Metabolic Pathway of Cyclophosphamide
4-Oxo cyclophosphamide is an inactive metabolite of the prodrug cyclophosphamide.[4] The metabolic activation and deactivation of cyclophosphamide is a complex process primarily occurring in the liver, involving cytochrome P450 (CYP) enzymes.[7][8]
The following diagram illustrates the metabolic conversion of cyclophosphamide to 4-hydroxycyclophosphamide, its tautomer aldophosphamide, and subsequent transformation to the inactive metabolite 4-Oxo cyclophosphamide or the active cytotoxic agent, phosphoramide (B1221513) mustard.[8][9]
References
- 1. veeprho.com [veeprho.com]
- 2. Buy this compound [smolecule.com]
- 3. 4-oxo cyclophosphamide suppliers USA [americanchemicalsuppliers.com]
- 4. caymanchem.com [caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. 4-oxo Cyclophosphamide | TargetMol [targetmol.com]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Use of 4-Oxo Cyclophosphamide-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophosphamide (B585) is a widely used anticancer and immunosuppressive agent.[1] As a prodrug, it requires metabolic activation by hepatic cytochrome P450 enzymes to form its active metabolites, primarily 4-hydroxycyclophosphamide (B600793), which is in equilibrium with its tautomer, aldophosphamide. Aldophosphamide is then converted to the ultimate alkylating agent, phosphoramide (B1221513) mustard, which exerts the desired cytotoxic effects.[2] Given the complexity of its metabolic pathway and its narrow therapeutic index, accurate quantification of cyclophosphamide and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and optimizing dosing regimens.[1][2][3]
The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 4-Oxo cyclophosphamide-d8 (B12422727), a deuterium-labeled analog of a cyclophosphamide metabolite, serves as an excellent internal standard for the quantification of cyclophosphamide and its related compounds.[4] Its structural similarity and co-elution with the analyte of interest allow for the correction of variability during sample preparation and analysis, ensuring high precision and accuracy.[5]
These application notes provide a detailed overview and protocols for the use of 4-Oxo cyclophosphamide-d8 as an internal standard in LC-MS/MS-based bioanalytical methods.
Cyclophosphamide Metabolism
Cyclophosphamide undergoes a complex metabolic activation and inactivation process. The initial activation is catalyzed by hepatic cytochrome P-450 enzymes to form 4-hydroxycyclophosphamide. This active metabolite can then be either detoxified to 4-ketocyclophosphamide (B195324) or undergo further conversion to aldophosphamide, which ultimately yields the cytotoxic phosphoramide mustard and the byproduct acrolein. Aldophosphamide can also be oxidized to the inactive carboxyphosphamide.[2][6][7]
Experimental Protocols
This section details a general protocol for the quantification of cyclophosphamide and its metabolites in human plasma using this compound as an internal standard. This protocol is a composite based on established LC-MS/MS methods.[3][8][9]
Materials and Reagents
-
Cyclophosphamide certified reference standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of cyclophosphamide and this compound in methanol.
-
Working Standard Solutions: Serially dilute the cyclophosphamide stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting cyclophosphamide and its metabolites from plasma samples.[3]
-
Label microcentrifuge tubes for each standard, quality control (QC), and unknown sample.
-
Add 100 µL of plasma sample to the appropriately labeled tube.
-
Add 20 µL of the internal standard working solution to each tube (except for blank samples).
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Inject a portion (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
The following tables summarize typical chromatographic and mass spectrometric conditions for the analysis of cyclophosphamide and its metabolites.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Zorbax Extend C18 (150 mm x 2.1 mm, 5 µm)[3] or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.40 mL/min[3] |
| Gradient | Start with 10% B, linear gradient to 90% B over 4 min, hold for 1 min, return to initial conditions |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Total Run Time | 6 min[3] |
Table 2: Mass Spectrometric Conditions (Positive ESI)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cyclophosphamide | 261.0 | 140.1 |
| 4-Hydroxycyclophosphamide-SCZ | 334.1 | 221.0 |
| This compound (IS) | To be determined empirically | To be determined empirically |
| 4-Hydroxycyclophosphamide-d4-SCZ (IS) | 338.1 | 225.1 |
Note: The exact m/z transitions for this compound should be optimized by direct infusion of the standard solution. The values for 4-Hydroxycyclophosphamide are for the semicarbazide (B1199961) (SCZ) derivative, as the underivatized form is unstable.[3][9]
Method Validation Parameters
A bioanalytical method using this compound as an internal standard should be validated according to regulatory guidelines (e.g., FDA or EMA).[10][11] Key validation parameters are summarized below.
Table 3: Typical Method Validation Results
| Parameter | Cyclophosphamide | 4-Hydroxycyclophosphamide |
| Linear Dynamic Range | 10 - 40,000 ng/mL[9] | 5 - 4,000 ng/mL[9] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[9] | 5 ng/mL[9] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[3] | Within ±15% (±20% at LLOQ)[3] |
| Precision (% CV) | <15% (<20% at LLOQ)[3] | <15% (<20% at LLOQ)[3] |
| Extraction Recovery | ~80%[12] | Not specified |
| Matrix Effect | To be assessed | To be assessed |
| Stability | To be assessed (freeze-thaw, short-term, long-term) | To be assessed |
Data Presentation and Analysis
The concentration of cyclophosphamide and its metabolites in the plasma samples is determined by constructing a calibration curve. The peak area ratio of the analyte to the internal standard (this compound) is plotted against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of cyclophosphamide and its metabolites in biological matrices. The detailed protocols and method parameters described in these application notes offer a solid foundation for researchers, scientists, and drug development professionals to establish and validate a sensitive, specific, and high-throughput bioanalytical method suitable for pharmacokinetic studies and therapeutic drug monitoring.
References
- 1. Clinical pharmacokinetics of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. benchchem.com [benchchem.com]
- 6. The use of deuterated analogs in qualitative and quantitative investigations of the metabolism of cyclophosphamide (NSC-26271) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination of Cyclophosphamide and Carboxyethylphosphoramide Mustard in Human Plasma Using Online Extraction and Electrospray Tandem Mass Spectrometry (HTLC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholar.ui.ac.id [scholar.ui.ac.id]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Analysis of 4-hydroxycyclophosphamide by gas chromatography-mass spectrometry in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantification of Cyclophosphamide in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophosphamide (B585) (CP) is a widely used alkylating agent and a cornerstone of many chemotherapy regimens for the treatment of various cancers and autoimmune diseases.[1][2][3] As a prodrug, cyclophosphamide requires metabolic activation by hepatic cytochrome P450 enzymes to its active metabolite, 4-hydroxycyclophosphamide (B600793) (4-OHCP), which is in equilibrium with its tautomer, aldophosphamide.[3][4] The therapeutic efficacy and toxicity of cyclophosphamide are closely related to the plasma concentrations of both the parent drug and its active metabolites. Therefore, a sensitive, specific, and reliable analytical method for the quantification of cyclophosphamide in biological matrices is crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and dose optimization to improve treatment outcomes and minimize adverse effects.[2][5]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical applications due to its high sensitivity, selectivity, and throughput.[3] This application note provides detailed protocols for the quantification of cyclophosphamide in human plasma using validated LC-MS/MS methods.
Metabolic Pathway of Cyclophosphamide
The metabolic activation of cyclophosphamide is a critical step for its cytotoxic activity. The following diagram illustrates the simplified metabolic pathway.
References
- 1. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. annalsofrscb.ro [annalsofrscb.ro]
- 3. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
- 4. Simultaneous Determination of Cyclophosphamide and Carboxyethylphosphoramide Mustard in Human Plasma Using Online Extraction and Electrospray Tandem Mass Spectrometry (HTLC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid quantitation of cyclophosphamide metabolites in plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of 4-Oxo Cyclophosphamide in Plasma Samples using 4-Oxo Cyclophosphamide-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophosphamide (B585) is a widely used chemotherapeutic agent that undergoes complex metabolic activation and inactivation pathways.[1][2] One of its metabolites, 4-oxo cyclophosphamide (also known as 4-keto cyclophosphamide), is a product of the further oxidation of the active metabolite 4-hydroxycyclophosphamide (B600793).[3] Monitoring the levels of cyclophosphamide and its metabolites in plasma is crucial for therapeutic drug monitoring and pharmacokinetic studies. This document provides a detailed protocol for the quantification of 4-oxo cyclophosphamide in plasma samples using a stable isotope-labeled internal standard, 4-Oxo cyclophosphamide-d8 (B12422727), by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is considered the gold standard in mass spectrometry-based bioanalysis as it closely mimics the analyte during sample preparation and analysis, compensating for variability and improving accuracy and precision.[4][5]
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of 4-oxo cyclophosphamide in plasma samples.
Caption: Workflow for the quantification of 4-Oxo Cyclophosphamide in plasma.
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods for the analysis of cyclophosphamide and its metabolites. While specific data for 4-oxo cyclophosphamide and its d8 standard are not detailed in the provided search results, these values provide a general expectation for a validated method.
| Parameter | Typical Value | Reference |
| Linearity Range | 5 - 1000 ng/mL | [6] |
| Lower Limit of Quantification (LLOQ) | 2.5 - 50 ng/mL | [7][8][9] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | [10] |
| Precision (% CV) | < 15% (< 20% at LLOQ) | [10] |
| Recovery | 75 - 99% | [3] |
Experimental Protocols
Materials and Reagents
-
Blank human plasma
-
4-Oxo cyclophosphamide analytical standard
-
This compound internal standard[11]
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Pipettes and tips
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-oxo cyclophosphamide and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 4-oxo cyclophosphamide stock solution in methanol:water (50:50, v/v) to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution in methanol to a suitable concentration (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for sample preparation in this type of analysis.[7][10]
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile or a methanol/acetonitrile mixture (1:1, v/v) to precipitate proteins.[7][10]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Optional: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 0.1% formic acid in water:acetonitrile, 90:10, v/v).[10]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters that can be used as a starting point for method development.
Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column, such as a Zorbax Extend C18 (150 mm x 2.1 mm, 5 µm) or Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm), is commonly used.[8][9][10]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Gradient: A gradient elution is typically employed to ensure good separation. An example gradient could be:
-
0-1 min: 10% B
-
1-4 min: 10-90% B
-
4-5 min: 90% B
-
5-6 min: 10% B (re-equilibration)
-
-
Injection Volume: 10 µL.[8]
-
Column Temperature: 30 °C.[7]
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical): The specific precursor and product ions for 4-oxo cyclophosphamide and its d8-labeled internal standard would need to be determined by direct infusion. However, based on the structure, one could predict potential transitions. For example, for cyclophosphamide, a transition of m/z 260.7 > 140.0 is monitored.[8][9] Similar fragmentation patterns would be expected for 4-oxo cyclophosphamide, with a mass shift corresponding to the addition of an oxygen atom and for the deuterated standard, a mass shift corresponding to the deuterium (B1214612) labeling.
Signaling Pathway and Logical Relationships
The following diagram illustrates the metabolic pathway of cyclophosphamide leading to the formation of 4-oxo cyclophosphamide.
Caption: Metabolic pathway of Cyclophosphamide.
Conclusion
This application note provides a comprehensive protocol for the quantification of 4-oxo cyclophosphamide in plasma using this compound as an internal standard. The use of LC-MS/MS with a stable isotope-labeled internal standard ensures high sensitivity, specificity, and accuracy, making this method suitable for clinical and research applications in oncology and pharmacology. The provided workflow, protocols, and diagrams serve as a valuable resource for researchers and scientists involved in the analysis of cyclophosphamide and its metabolites.
References
- 1. The analysis of cyclophosphamide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The determination of cyclophosphamide and its metabolites in blood plasma as stable trifluoroacetyl derivatives by electron capture chemical ionization gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. veeprho.com [veeprho.com]
Application Notes and Protocols for the Analytical Detection of Cyclophosphamide and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophosphamide (B585) (CP) is a widely used antineoplastic agent that belongs to the class of alkylating agents.[1] It is a prodrug, meaning it is inactive until it is metabolized in the body into its active, cytotoxic forms.[1][2] The primary metabolic activation occurs in the liver via cytochrome P450 (CYP450) enzymes, leading to the formation of 4-hydroxycyclophosphamide (B600793) (4-OHCP).[3][4] This key metabolite exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide then undergoes non-enzymatic decomposition to produce the ultimate therapeutic agent, phosphoramide (B1221513) mustard (PAM), and a toxic byproduct, acrolein.[4][5]
Given the complexity of its metabolic pathway and the narrow therapeutic index, sensitive and specific analytical methods are crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and occupational exposure assessment.[3] These methods allow for the optimization of drug efficacy while minimizing toxicity. This document provides detailed application notes and protocols for the detection and quantification of cyclophosphamide and its principal metabolites using modern analytical techniques.
Metabolic Activation Pathway of Cyclophosphamide
The metabolic conversion of cyclophosphamide is a multi-step process involving both activation and detoxification pathways. The key transformation is the hydroxylation to 4-OHCP, which leads to the formation of the ultimate alkylating agent, phosphoramide mustard.
Caption: Metabolic pathway of Cyclophosphamide activation and detoxification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of cyclophosphamide and its metabolites in biological matrices due to its high sensitivity, specificity, and high-throughput capabilities.[3]
Application Note: Simultaneous Quantification of Cyclophosphamide (CP), 4-Hydroxycyclophosphamide (4-OHCP), and Carboxyethyl Phosphoramide Mustard (CEPM) in Human Plasma
This method allows for the simultaneous measurement of the parent drug and its key active and inactive metabolites from a single plasma sample, providing a comprehensive pharmacokinetic profile.[6] The unstable nature of 4-OHCP requires immediate derivatization or stabilization, often achieved by using semicarbazide (B1199961) (SCZ) to form a stable derivative (4-OHCP-SCZ).[3][6]
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for plasma sample preparation using protein precipitation.
Detailed Experimental Protocol (UPLC-MS/MS)
This protocol is based on established methods for quantifying CP and 4-OHCP in biological samples.[3]
1. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
For 4-OHCP stabilization, add 5 µL of 2 M semicarbazide hydrochloride (SCZ) solution.[3]
-
Add the internal standard solution (e.g., 4-hydroxycyclophosphamide-d4 for 4-OHCP and ifosfamide (B1674421) for CP).[3][6]
-
Add 1000 µL of cold acetonitrile (B52724) to precipitate proteins.[7]
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer 900 µL of the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen gas at 60°C.[3]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water with 0.01% formic acid).[3]
-
Vortex, sonicate for 2 minutes, and centrifuge again.[3]
-
Transfer the final supernatant to an autosampler vial for injection.
2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC System | Waters Acquity UPLC or equivalent |
| Column | Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[3] |
| Mobile Phase A | 0.01% Formic Acid in Water[3] |
| Mobile Phase B | Methanol[3] |
| Flow Rate | 0.15 mL/min[3] |
| Column Temperature | 50°C[3] |
| Injection Volume | 10 µL[3] |
| Run Time | 6 minutes (with gradient elution)[3] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization Positive (ESI+)[3] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (m/z) | CP: 260.7 > 140.0 4-OHCP-SCZ: 333.7 > 221.0 4-OHCP-d4-SCZ (IS): 337.7 > 225.1[3] |
Quantitative Data Summary (LC-MS/MS)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Cyclophosphamide (CP) | 5 - 60,000[4] | 5[4] | 86.6 - 113.9[3] | 4.19 - 9.91[3] |
| 4-Hydroxycyclophosphamide (4-OHCP) | 2.5 - 1,000[4] | 2.5[4] | 86.2 - 115[3] | 6.16 - 9.24[3] |
| Carboxyethyl Phosphoramide Mustard (CEPM) | 19.53 - 10,000[6] | 19.53[6] | 99.64 - 100.10[6] | 1.8 - 9.2[6] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for analyzing cyclophosphamide, particularly in the context of occupational exposure monitoring from surfaces (wipe tests). Analytes must be thermally stable and volatile; therefore, derivatization is often required for polar metabolites.
Application Note: Quantification of Cyclophosphamide on Surfaces by Wipe Test
This method is used to assess surface contamination in environments where cyclophosphamide is handled, such as hospital pharmacies and administration areas.[8] The protocol involves wiping a defined surface area, extracting the drug, derivatizing it to increase volatility, and analyzing it by GC-MS.[8]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of cyclophosphamide from wipe samples.
Detailed Experimental Protocol (GC-MS)
This protocol is adapted from a method for identifying cyclophosphamide from wipe samples.[8]
1. Sample Preparation
-
Wipe a defined surface area (e.g., 100 cm²) with a suitable filter paper wetted with an appropriate solvent.
-
Transfer the wipe to a vial and extract the analyte with a suitable solvent.
-
Add an internal standard (e.g., Ifosfamide).[8]
-
Purify the extract using a solid-phase extraction (SPE) column.[8]
-
Evaporate the eluate to dryness.
-
Perform derivatization by adding a reagent such as trifluoroacetic anhydride (B1165640) and incubate to ensure the reaction is complete.[8]
-
Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for injection.
2. GC-MS Conditions
| Parameter | Condition |
| GC System | Agilent GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Initial 100°C, ramp to 280°C |
| MS System | Single Quadrupole or Ion Trap Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) |
| Detection Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | Specific ions for the derivatized CP and IS (e.g., m/z 307 for CP derivative)[8] |
Quantitative Data Summary (GC-MS)
| Parameter | Value |
| Linearity Range | 1 - 100 ng/mL[8] |
| Limit of Detection (LOD) | 0.4 ng/mL[8] |
| Intra-assay Precision (%CV) | 0.5 - 10%[8] |
| Inter-assay Precision (%CV) | 0 - 19%[8] |
| Recovery | 98.9%[8] |
| Bias (Accuracy) | 83 - 116%[8] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with UV detection is a more widely available and less expensive technique than mass spectrometry. While it lacks the specificity and sensitivity of MS, it is suitable for quantifying higher concentrations of cyclophosphamide, especially in pharmaceutical formulations or in combination drug analysis.[9][10]
Application Note: Simultaneous Estimation of Fluorouracil, Epirubicin, and Cyclophosphamide in Human Plasma
This method is useful for pharmacokinetic studies of combination chemotherapy regimens where drug concentrations are expected to be relatively high.[9] It relies on chromatographic separation to distinguish the different drugs and their metabolites before quantification by UV absorbance.[9]
Experimental Workflow: HPLC-UV Analysis
Caption: General workflow for HPLC-UV analysis of plasma samples.
Detailed Experimental Protocol (HPLC-UV)
This protocol is based on a method for the analysis of related compounds in cyclophosphamide drug products and combination therapies.[9][11]
1. Sample Preparation
-
To a plasma sample, add an equal volume of acetonitrile to precipitate proteins.[9]
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a new tube and dry it under a flow of nitrogen gas.[9]
-
Reconstitute the residue in a known volume of the mobile phase.
-
Inject the sample into the HPLC system.
2. HPLC-UV Conditions
| Parameter | Condition |
| HPLC System | Waters e2695 or equivalent[11] |
| Detector | Photodiode Array (PDA) Detector[11] |
| Column | C18 column (e.g., 250 x 4.6 mm, 5 µm)[11] |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate (B84403) (pH 7.0)[11] |
| Mobile Phase B | Acetonitrile/Water (60:40 v/v)[11] |
| Elution | Gradient[11] |
| Flow Rate | 0.8 mL/min[11] |
| Column Temperature | 40°C[11] |
| Detection Wavelength | 195 nm[11] |
Quantitative Data Summary (HPLC-UV)
| Analyte | Recovery from Plasma (%) |
| Cyclophosphamide (CP) | >78%[9] |
| 5-Fluorouracil (FU) | >93%[9] |
| Epirubicin (EP) | >78%[9] |
References
- 1. The analysis of cyclophosphamide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
- 5. Conversion of 4-hydroperoxycyclophosphamide and 4-hydroxycyclophosphamide to phosphoramide mustard and acrolein mediated by bifunctional catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclophosphamide, hydroxycyclophosphamide and carboxyethyl phosphoramide mustard quantification with liquid chromatography mass spectrometry in a single run human plasma samples: A rapid and sensitive method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scielo.br [scielo.br]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for Mass Spectrometry Analysis of 4-Oxocyclophosphamide using 4-Oxocyclophosphamide-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophosphamide (B585) is a widely used prodrug in cancer chemotherapy. Its therapeutic efficacy is dependent on its metabolic activation to cytotoxic metabolites. One of the key metabolites in its complex pathway is 4-oxocyclophosphamide, also known as 4-ketocyclophosphamide. Accurate quantification of 4-oxocyclophosphamide in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring to optimize treatment regimens and minimize toxicity. This document provides detailed application notes and protocols for the sample preparation and analysis of 4-oxocyclophosphamide by liquid chromatography-tandem mass spectrometry (LC-MS/MS), employing a stable isotope-labeled internal standard, 4-oxocyclophosphamide-d8, to ensure high accuracy and precision.
Cyclophosphamide Metabolic Pathway
The metabolic activation of cyclophosphamide is a multi-step process primarily occurring in the liver. The following diagram illustrates the major metabolic pathway leading to the formation of the active cytotoxic agent, phosphoramide (B1221513) mustard, as well as the inactive metabolite, 4-oxocyclophosphamide.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of cyclophosphamide and its metabolites from various studies. These values can serve as a benchmark for method development and validation.
Table 1: Limits of Quantification (LOQ) and Detection (LOD) in Biological Matrices
| Analyte | Matrix | LOQ (ng/mL) | LOD (ng/mL) | Citation |
| 4-Ketocyclophosphamide | Urine | 10 | 1 | [1] |
| Cyclophosphamide | Urine | 0.5 | 0.1 | [1] |
| 4-Hydroxycyclophosphamide | Plasma | 50 | - | [2] |
| Cyclophosphamide | Plasma | 200 | - | [2] |
| 4-Ketocyclophosphamide | Urine | - | 5 | [3] |
| Cyclophosphamide | Urine | - | 5 | [3] |
Table 2: Linearity and Recovery Data
| Analyte | Matrix | Linearity Range (ng/mL) | Recovery (%) | Citation |
| 4-Ketocyclophosphamide | Urine | 10 - 625 | 97 - 105 | [1] |
| Cyclophosphamide | Urine | 0.5 - 25 | 97 - 105 | [1] |
| 4-Hydroxycyclophosphamide | Plasma | 50 - 5000 | - | [2] |
| Cyclophosphamide | Plasma | 200 - 40,000 | - | [2] |
Experimental Protocols
This section provides a detailed protocol for the extraction of 4-oxocyclophosphamide from human urine and subsequent analysis by LC-MS/MS. This protocol is adapted from established methods for cyclophosphamide metabolites and specifies the use of 4-oxocyclophosphamide-d8 as the internal standard.[1]
Materials and Reagents
-
4-Oxocyclophosphamide analytical standard
-
4-Oxocyclophosphamide-d8 internal standard (IS)
-
Human urine (drug-free)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Potassium phosphate (B84403) buffer (2 M, pH 7.0)
-
Microcentrifuge tubes (1.5 mL)
-
Screw-capped culture tubes (16 x 150 mm)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-oxocyclophosphamide and 4-oxocyclophosphamide-d8 in acetonitrile. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 4-oxocyclophosphamide stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Spiking Solution: Dilute the 4-oxocyclophosphamide-d8 stock solution with water to a final concentration of 50 ng/mL.
Sample Preparation: Liquid-Liquid Extraction (LLE)
The following workflow diagram illustrates the sample preparation procedure.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Analysis Using 4-Oxo Cyclophosphamide-d8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 4-Oxo cyclophosphamide-d8 (B12422727) in the metabolic analysis of the anticancer prodrug cyclophosphamide (B585). The primary application of this deuterated analog is as an internal standard for accurate quantification of cyclophosphamide and its metabolites in biological matrices using mass spectrometry-based methods.
Introduction to Cyclophosphamide Metabolism
Cyclophosphamide is a widely used chemotherapeutic and immunosuppressive agent.[1][2] It is a prodrug that requires metabolic activation, primarily in the liver, to exert its cytotoxic effects.[1][2] The activation is initiated by the cytochrome P450 (CYP) enzyme system, particularly isoforms CYP2B6, CYP2C19, and CYP3A4, which hydroxylate cyclophosphamide to 4-hydroxycyclophosphamide.[3][4] This intermediate exists in equilibrium with its tautomer, aldophosphamide.[3][4] Aldophosphamide can then undergo two main transformations:
-
Activation: It can be non-enzymatically cleaved into the active cytotoxic agent, phosphoramide (B1221513) mustard, and a toxic byproduct, acrolein.[3][5][6] Phosphoramide mustard is responsible for the therapeutic effects of cyclophosphamide by cross-linking DNA in rapidly dividing cells, leading to apoptosis.[1][2][5]
-
Inactivation: Aldophosphamide can be oxidized by aldehyde dehydrogenase (ALDH) to the inactive metabolite carboxyphosphamide.[4] Another inactive metabolite, 4-ketocyclophosphamide, can also be formed.[7]
Due to this complex metabolic pathway, accurate quantification of cyclophosphamide and its various metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its mechanism of action and toxicity.
Role of 4-Oxo Cyclophosphamide-d8 in Metabolic Analysis
This compound is a stable isotope-labeled analog of the cyclophosphamide metabolite, 4-ketocyclophosphamide.[8][9] Its primary use in metabolic studies is as an internal standard for quantitative analysis of cyclophosphamide and its metabolites by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[8][10]
The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry.[10] This is because the deuterated analog is chemically identical to the analyte of interest and therefore exhibits similar behavior during sample preparation (e.g., extraction) and chromatographic separation. However, it can be distinguished from the endogenous analyte by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This allows for precise and accurate quantification by correcting for any analyte loss during sample processing and for variations in instrument response.
Key Cyclophosphamide Metabolites for Quantitative Analysis
The following table summarizes the key metabolites of cyclophosphamide that are often targeted for quantification in metabolic studies.
| Metabolite | Abbreviation | Role | Notes |
| 4-Hydroxycyclophosphamide | 4-OHCP | Active Intermediate | In equilibrium with aldophosphamide.[3][4] |
| Aldophosphamide | ALDO | Active Intermediate | Precursor to phosphoramide mustard and acrolein.[3][5] |
| Phosphoramide Mustard | PAM | Active Metabolite | The primary alkylating agent responsible for cytotoxicity.[1][5] |
| Acrolein | Toxic Metabolite | Responsible for hemorrhagic cystitis.[1][6] | |
| Carboxyphosphamide | Inactive Metabolite | Formed by the oxidation of aldophosphamide.[4] | |
| 4-Ketocyclophosphamide | 4-keto-CP | Inactive Metabolite | A stable, inactive metabolite.[7] |
Experimental Protocol: Quantification of Cyclophosphamide Metabolites in Plasma using LC-MS and this compound
This protocol provides a general procedure for the extraction and quantification of cyclophosphamide and its metabolites from plasma samples. Optimization of specific parameters may be required for different biological matrices or instrumentation.
1. Materials and Reagents
-
Plasma samples (from patients or animal studies)
-
This compound solution (as internal standard)
-
Cyclophosphamide and its metabolite standards
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
LC-MS system (e.g., UPLC coupled to a Q-TOF or triple quadrupole mass spectrometer)
2. Sample Preparation
-
Spiking with Internal Standard: To 100 µL of plasma sample, add a known amount of this compound solution in methanol. The concentration of the internal standard should be chosen to be within the linear range of the calibration curve.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to dissolve the residue.
-
Filtration: Centrifuge the reconstituted sample at 14,000 rpm for 5 minutes and transfer the supernatant to an autosampler vial for LC-MS analysis.
3. LC-MS Analysis
-
Chromatographic Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes. The specific gradient profile will need to be optimized for the separation of all metabolites of interest.
-
Mass Spectrometry: The mass spectrometer should be operated in positive electrospray ionization (ESI) mode. The specific precursor and product ions for each analyte and the internal standard should be determined by direct infusion of the standards. Multiple reaction monitoring (MRM) is typically used for quantification on a triple quadrupole mass spectrometer.
4. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of cyclophosphamide and its metabolites into blank plasma. Add the same amount of this compound internal standard to each calibrator.
-
Peak Integration: Integrate the peak areas for each analyte and the internal standard in the chromatograms from the calibration standards and the unknown samples.
-
Ratio Calculation: Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.
-
Quantification: Plot the peak area ratio against the concentration of the calibration standards to generate a calibration curve. Use the linear regression equation of the calibration curve to determine the concentration of each analyte in the unknown samples.
Diagrams
Caption: Metabolic activation and inactivation pathways of cyclophosphamide.
Caption: Workflow for sample preparation and analysis.
Conclusion
The use of this compound as an internal standard is essential for the accurate and precise quantification of cyclophosphamide and its metabolites in biological samples. This allows for a better understanding of the drug's pharmacokinetics and metabolism, which is critical for optimizing therapeutic regimens and minimizing toxicity in clinical settings. The provided protocol offers a robust starting point for researchers to develop and validate their own quantitative assays for cyclophosphamide metabolic analysis.
References
- 1. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]
- 2. Cyclophosphamide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. Cyclophosphamide Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. veeprho.com [veeprho.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Buy this compound [smolecule.com]
Quantitative Analysis of Cyclophosphamide in Urine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophosphamide (B585) (CP) is a widely used antineoplastic agent and immunosuppressant. Monitoring its concentration in urine is crucial for various applications, including therapeutic drug monitoring, pharmacokinetic studies, and assessing occupational exposure in healthcare settings. This document provides detailed application notes and protocols for the quantitative analysis of cyclophosphamide in human urine using two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Methods Overview
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of cyclophosphamide in biological matrices like urine. LC-MS/MS is often preferred for its high sensitivity, specificity, and simpler sample preparation, often not requiring derivatization.[1] GC-MS, while also sensitive, typically requires a derivatization step to improve the volatility and thermal stability of cyclophosphamide.[2][3] The choice of method may depend on the available instrumentation, required sensitivity, and the specific goals of the analysis.
Protocol 1: Quantitative Analysis of Cyclophosphamide in Urine by LC-MS/MS
This protocol describes a robust and sensitive method for the quantification of cyclophosphamide in urine using liquid chromatography coupled with tandem mass spectrometry.
Experimental Workflow
Caption: LC-MS/MS workflow for cyclophosphamide analysis.
Materials and Reagents
-
Cyclophosphamide (analytical standard)
-
Cyclophosphamide-d4 (CP-d4) or Ifosfamide (as internal standard - IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Human urine (drug-free for calibration standards and quality controls)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Experimental Protocol
1. Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
-
Prepare a stock solution of cyclophosphamide (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of the internal standard (e.g., CP-d4) at a similar concentration.
-
Serially dilute the cyclophosphamide stock solution with drug-free urine to prepare calibration standards at various concentrations (e.g., 0.1 to 1000 ng/mL).
-
Prepare at least three levels of QC samples (low, medium, and high) in drug-free urine.
2. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of urine sample, calibration standard, or QC, add the internal standard solution.[4]
-
Add a suitable buffer, if necessary, to adjust the pH (e.g., pH 7).[1]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction step for increased recovery.[5]
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
A simple dilution method has also been reported, where urine is diluted with an aqueous solution of the internal standard and methanol, followed by centrifugation.[5][6]
3. LC-MS/MS Conditions
-
Chromatographic Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).[7]
-
Mobile Phase A: 0.1% Formic acid in water or a buffer like 2mM ammonium acetate.[5][7]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[4]
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for cyclophosphamide and the internal standard should be optimized. For cyclophosphamide, a common transition is m/z 261.0 > 140.1.[7]
Quantitative Data Summary (LC-MS/MS)
| Parameter | Reported Values | Citations |
| Linearity Range | 0.2 - 3.2 ng/mL to 5 - 60,000 ng/mL | [1][8] |
| Lower Limit of Quantification (LLOQ) | 0.07 - 5 ng/mL | [1][5][7] |
| Accuracy | 99 - 103% | [1] |
| Precision (RSD%) | < 15% | [5][9] |
| Recovery | > 85% | [1] |
Protocol 2: Quantitative Analysis of Cyclophosphamide in Urine by GC-MS
This protocol details a method for cyclophosphamide quantification using gas chromatography-mass spectrometry, which involves a derivatization step.
Experimental Workflow
Caption: GC-MS workflow for cyclophosphamide analysis.
Materials and Reagents
-
Cyclophosphamide (analytical standard)
-
Cyclophosphamide-d4 (CP-d4) or Ifosfamide (as internal standard - IS)
-
Diethyl ether (HPLC grade)
-
Trifluoroacetic anhydride (TFAA)
-
Sodium sulfate (B86663) (anhydrous)
-
Human urine (drug-free)
Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Experimental Protocol
1. Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
-
Prepare stock solutions of cyclophosphamide and the internal standard in a suitable solvent.
-
Prepare calibration standards and QCs by spiking drug-free urine.
2. Sample Preparation and Derivatization
-
To 1 mL of urine sample, add the internal standard.
-
Perform a liquid-liquid extraction with diethyl ether.[2]
-
Dry the organic extract with anhydrous sodium sulfate.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in a small volume of a suitable solvent.
-
Add trifluoroacetic anhydride (TFAA) and heat to perform the derivatization.[2][3]
-
After cooling, the sample is ready for injection.
3. GC-MS Conditions
-
GC Column: A non-polar or medium-polarity capillary column is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analyte from other components.
-
Injector Temperature: Typically set around 250°C.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) mode, monitoring specific ions for cyclophosphamide and the internal standard.
Quantitative Data Summary (GC-MS)
| Parameter | Reported Values | Citations |
| Linearity Range | 0 - 190 nmol/L | [3] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 3.8 nmol/L | [3][10] |
| Specificity | Acceptable | [3] |
| Accuracy | Acceptable | [3] |
| Precision | Acceptable | [3] |
| Recovery | Acceptable | [3] |
Conclusion
The described LC-MS/MS and GC-MS methods provide reliable and sensitive means for the quantitative analysis of cyclophosphamide in urine. The choice between the two depends on the specific laboratory capabilities and analytical requirements. Proper method validation according to regulatory guidelines (e.g., FDA, ICH) is essential before implementing these protocols for routine analysis.[5][6]
References
- 1. [The determination of urinary cyclophosphamide at low concentration levels by liquid-liquid extraction and HPLC/MS/MS analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of cyclophosphamide in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
- 8. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of urinary excretion of cyclophosphamide as a biomarker of exposure by studying its renal clearance at high and low plasma concentrations in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Analysis of cyclophosphamide in the urine of antineoplastic drugs handlers] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies Utilizing Deuterated Internal Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the fields of drug discovery and development, a comprehensive understanding of a drug's pharmacokinetic (PK) profile — its absorption, distribution, metabolism, and excretion (ADME) — is critical for evaluating its safety and efficacy.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the definitive analytical technique for quantifying drug concentrations in complex biological matrices due to its exceptional sensitivity and selectivity.[2] However, the accuracy of LC-MS/MS data can be influenced by factors such as variability in sample preparation, matrix effects (ion suppression or enhancement), and instrument drift.[2]
To mitigate these variables, the use of a suitable internal standard (IS) is essential.[3] Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are widely recognized as the gold standard in quantitative bioanalysis.[1][4] A deuterated IS is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[5] This modification increases the molecular weight, allowing it to be distinguished by the mass spectrometer, while its physicochemical properties remain nearly identical to the parent drug.[1][3]
By adding a known concentration of the deuterated IS to all samples, calibration standards, and quality controls at the beginning of the analytical workflow, it experiences the same processing and analytical variations as the target analyte.[2] The ratio of the analyte's mass spectrometric response to that of the IS is used for quantification, effectively normalizing for experimental variability and leading to highly accurate and precise results.[4] This document provides detailed protocols and application notes for the design and execution of pharmacokinetic studies using deuterated internal standards.
Core Principles of Deuterated Internal Standards in PK Studies
The efficacy of a deuterated internal standard is rooted in the principles of isotope dilution mass spectrometry.[4] Because the deuterated standard is chemically and physically almost identical to the analyte, it exhibits the same behavior during:
-
Sample Extraction: It mirrors the analyte's recovery during protein precipitation, liquid-liquid extraction, or solid-phase extraction.[3]
-
Chromatography: It co-elutes with the analyte from the liquid chromatography (LC) column.[3][4]
-
Ionization: It experiences similar ionization efficiency and any matrix-induced suppression or enhancement in the mass spectrometer's ion source.[5][6]
This parallel behavior allows the deuterated standard to serve as a reliable internal reference, correcting for variations at each step of the analytical process.[6] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the use of stable isotope-labeled internal standards for bioanalytical method validation.[4][5]
Experimental Design and Method Validation
A robust experimental design is fundamental to a successful PK study. When utilizing deuterated standards, key considerations include bioanalytical method validation to ensure the reliability of the data.
Bioanalytical Method Validation
Before analyzing study samples, the LC-MS/MS method must be thoroughly validated according to regulatory guidelines.[7][8] Key validation parameters include:
-
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte from endogenous components in the matrix.[4]
-
Accuracy and Precision: The closeness of measured values to the nominal concentration and the degree of scatter in a series of measurements.[4]
-
Calibration Curve: Demonstrating the relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[4]
-
Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.[7]
Data Presentation
Clear and concise presentation of quantitative data is crucial for the interpretation of pharmacokinetic results.
Table 1: Example Pharmacokinetic Parameters of a Hypothetical Drug and its Deuterated Analog
| Parameter | Drug X (Non-Deuterated) | Drug X-d4 (Deuterated) | Fold Change |
| Cmax (ng/mL) | 150.2 | 125.8 | ~0.84x |
| AUCinf (ng·hr/mL) | 980.5 | 1863.0 | ~1.9x |
| t1/2 (hours) | 6.2 | 11.5 | ~1.85x |
| CL/F (L/hr) | 25.5 | 13.4 | ~0.53x |
| Data is hypothetical and for illustrative purposes. |
Table 2: Representative Bioanalytical Method Validation Summary
| Validation Parameter | Concentration Level | Acceptance Criteria | Result |
| Intra-Assay Precision (CV%) | LLOQ (1 ng/mL) | ≤20% | 7.8% |
| Low QC (3 ng/mL) | ≤15% | 5.2% | |
| Mid QC (100 ng/mL) | ≤15% | 3.5% | |
| High QC (800 ng/mL) | ≤15% | 4.1% | |
| Intra-Assay Accuracy (% Bias) | LLOQ (1 ng/mL) | ±20% | +5.5% |
| Low QC (3 ng/mL) | ±15% | +3.2% | |
| Mid QC (100 ng/mL) | ±15% | -1.8% | |
| High QC (800 ng/mL) | ±15% | +2.4% | |
| Inter-Assay Precision (CV%) | LLOQ (1 ng/mL) | ≤20% | 9.2% |
| Low QC (3 ng/mL) | ≤15% | 6.8% | |
| Mid QC (100 ng/mL) | ≤15% | 4.9% | |
| High QC (800 ng/mL) | ≤15% | 5.5% | |
| Inter-Assay Accuracy (% Bias) | LLOQ (1 ng/mL) | ±20% | +6.1% |
| Low QC (3 ng/mL) | ±15% | +4.5% | |
| Mid QC (100 ng/mL) | ±15% | -0.9% | |
| High QC (800 ng/mL) | ±15% | +3.1% | |
| Based on FDA and EMA guidelines.[4] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for sample preparation and analysis.
Materials and Reagents
-
Blank human plasma (with appropriate anticoagulant)
-
Analyte reference standard
-
Deuterated internal standard (e.g., DrugX-d4)
-
LC-MS grade acetonitrile (B52724), methanol, and water[1]
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)[1]
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge
Protocol 1: Stock and Working Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of the analyte and the deuterated IS in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.[1]
-
Calibration Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards.[1]
-
QC Working Solutions: Prepare working solutions for Quality Control (QC) samples at low, medium, and high concentrations from a separate weighing of the analyte stock.
-
IS Working Solution: Prepare a working solution of the deuterated IS at a concentration that provides an appropriate response in the mass spectrometer (e.g., 50 ng/mL).[1]
Protocol 2: Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[9][10]
-
Aliquoting: Aliquot 100 µL of each plasma sample (study sample, calibration standard, or QC) into a labeled microcentrifuge tube.[2]
-
Adding IS: Add 20 µL of the IS working solution to each tube (except for blank matrix samples).[2]
-
Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.
-
Vortexing: Vortex vigorously for 1 minute to ensure complete protein denaturation.[2]
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.[1][2]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for injection into the LC-MS/MS system.[1][2]
Protocol 3: LC-MS/MS Analysis
This protocol is a representative example and should be optimized for the specific analyte.[2]
-
Instrumentation:
-
UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)[2]
-
Mobile Phase A: Water with 0.1% Formic Acid and 2 mM Ammonium Acetate[2]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[2]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Analyte (Drug X): Q1 350.2 -> Q3 180.1
-
IS (Drug X-d4): Q1 354.2 -> Q3 184.1
-
-
Optimize collision energy and other source parameters for the specific analyte.
-
Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.[5]
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).[5]
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.[5]
-
Determine the concentration of the analyte in the QC and study samples from the calibration curve.
Visualizations
Diagrams are powerful tools for illustrating complex processes. The following visualizations depict key workflows in a pharmacokinetic study employing deuterated standards.
Conclusion
The use of deuterated internal standards is a cornerstone of modern quantitative bioanalysis in pharmacokinetic studies. Their ability to mimic the analyte of interest provides unparalleled correction for analytical variability, thereby ensuring the highest level of accuracy and precision.[4] Rigorous method validation is essential to demonstrate that a bioanalytical method is reliable and fit-for-purpose in supporting drug development programs.[4] The detailed protocols and guidelines presented in this document provide a robust framework for the successful implementation of deuterated standards in pharmacokinetic research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. texilajournal.com [texilajournal.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 4-Oxo Cyclophosphamide-d8 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry sensitivity for 4-Oxo cyclophosphamide-d8 (B12422727).
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low signal or poor sensitivity for my 4-Oxo cyclophosphamide-d8 internal standard?
A low signal for a deuterated internal standard like this compound can arise from several factors. These can be broadly categorized as issues with sample preparation leading to analyte loss, suboptimal liquid chromatography-mass spectrometry (LC-MS/MS) parameters, matrix effects from complex biological samples, or degradation of the standard. It is crucial to systematically investigate each of these potential causes.
Q2: What are the most effective sample preparation techniques for cyclophosphamide (B585) and its metabolites?
The choice of sample preparation method is critical for achieving high sensitivity and removing interfering substances. Commonly successful techniques for cyclophosphamide and its metabolites in biological matrices like plasma and urine include:
-
Protein Precipitation: This is a rapid and straightforward method. It involves adding a solvent like methanol (B129727) or acetonitrile (B52724) (often in a 1:1 v/v ratio) to the plasma sample to precipitate proteins.[1] After centrifugation, the clear supernatant containing the analyte is injected into the LC-MS/MS system.
-
Liquid-Liquid Extraction (LLE): LLE is another effective technique for cleaning up samples. It involves extracting the analyte from the aqueous biological matrix into an immiscible organic solvent.[2][3] This method is effective at removing non-polar and some polar interferences.
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup and can be used to concentrate the analyte, leading to improved sensitivity.[4] The selection of the appropriate SPE cartridge chemistry is crucial for retaining and eluting this compound effectively.
Q3: How can I optimize the liquid chromatography (LC) conditions for better sensitivity?
Optimizing the chromatographic separation is key to reducing matrix effects and improving the signal-to-noise ratio.
-
Column Selection: Reversed-phase columns, such as a C18, are commonly used for the separation of cyclophosphamide and its metabolites.[1][2][5]
-
Mobile Phase Composition: A gradient elution using a combination of an aqueous mobile phase (e.g., water with 0.01% formic acid or 1 mM ammonium (B1175870) hydroxide) and an organic mobile phase (e.g., methanol or acetonitrile) is typically employed.[1][5] The gradient should be optimized to ensure that this compound is well-resolved from other matrix components.
-
Flow Rate: The flow rate should be optimized for the specific column dimensions to achieve the best peak shape and sensitivity.[5]
Q4: What are the key mass spectrometry (MS) parameters to optimize for this compound?
For tandem mass spectrometry (MS/MS), optimizing the instrument parameters is essential for maximizing the signal of your specific analyte.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for the analysis of cyclophosphamide and its metabolites.[5]
-
Multiple Reaction Monitoring (MRM): The selection of appropriate precursor and product ion transitions is fundamental for sensitivity and selectivity in a triple quadrupole mass spectrometer.[2][6] These transitions should be empirically determined by infusing a standard solution of this compound.
-
Compound-Dependent Parameters: Parameters such as collision energy, declustering potential, and ion source temperature should be optimized to achieve the maximum signal intensity for the specific MRM transitions of this compound.
Q5: Should I be concerned about the stability of this compound?
While some metabolites of cyclophosphamide, like 4-hydroxycyclophosphamide (B600793), are known to be unstable in plasma and require immediate derivatization, 4-ketocyclophosphamide (B195324) (an alternative name for 4-Oxo cyclophosphamide) is generally more stable.[1][2][3][6] However, it is always good practice to assess the stability of your analyte and internal standard under the conditions of your sample collection, storage, and preparation. Performing stability studies at different temperatures and for varying durations can help ensure the integrity of your results.
Q6: How can I identify and mitigate matrix effects?
Matrix effects occur when co-eluting endogenous components from the sample matrix suppress or enhance the ionization of the analyte, leading to inaccurate quantification.
-
Assessment: Matrix effects can be evaluated by comparing the peak area of an analyte in a post-extraction spiked sample to that of the analyte in a neat solution.
-
Mitigation Strategies:
-
Improve sample cleanup using techniques like SPE or LLE.
-
Optimize chromatographic separation to resolve the analyte from interfering matrix components.
-
Dilute the sample, if the sensitivity allows, to reduce the concentration of interfering components.
-
The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it will be affected similarly to the unlabeled analyte.[7]
-
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of the biological sample (e.g., plasma), add 300 µL of a precipitation solution (e.g., methanol:acetonitrile 1:1, v/v) containing this compound at the desired concentration.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Data Presentation
Table 1: Example LC-MS/MS Parameters for Cyclophosphamide Metabolite Analysis
| Parameter | Method 1[5] | Method 2[1] | Method 3[2] |
| LC Column | Waters Acquity UPLC BEH C18 (2.1 x 100 mm; 1.7 µm) | Zorbax Extend C18 (150 mm x 2.1 mm ID, 5 µm) | Thermo Scientific™ Hypersil™ BDS C18 (2.1 x 100 mm, 3.0 µm) |
| Mobile Phase A | 0.01% Formic Acid in Water | 1 mM Ammonium Hydroxide in Water | Not Specified |
| Mobile Phase B | Methanol | Acetonitrile | Not Specified |
| Flow Rate | 0.15 mL/min | 0.40 mL/min | Not Specified |
| Gradient | Gradient Elution | Gradient Elution | Not Specified |
| Ionization | ESI Positive | ESI Positive | ESI Positive |
Table 2: Example MRM Transitions for Cyclophosphamide and a Metabolite
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Cyclophosphamide (CP) | 260.7 | 140.0 | [5] |
| 4-OHCP-SCZ Derivative | 333.7 | 221.0 | [5] |
| d4-CP | 265.0 | 140.0 | [2][3] |
Visualizations
Caption: Experimental workflow for the quantitative analysis of 4-Oxo cyclophosphamide.
Caption: Troubleshooting flowchart for low sensitivity of this compound.
References
- 1. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sensitive and rapid ultra high-performance liquid chromatography with tandem mass spectrometric assay for the simultaneous quantitation of cyclophosphamide and the 4-hydroxycyclophosphamide metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Sensitive and Rapid Ultra High-Performance Liquid Chromatography with Tandem Mass Spectrometric Assay for the Simultaneous Quantitation of Cyclophosphamide and the 4-Hydroxycyclophosphamide Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
stability of 4-Oxo cyclophosphamide-d8 in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-Oxo cyclophosphamide-d8 (B12422727) in aqueous solutions. The following information is intended to help troubleshoot common issues and answer frequently asked questions encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is 4-Oxo cyclophosphamide-d8 and why is its stability in aqueous solutions a concern?
This compound is the deuterated form of 4-Oxo cyclophosphamide (B585), an inactive metabolite of the anticancer drug cyclophosphamide. It is often used as an internal standard in pharmacokinetic studies. Like its parent compound and other metabolites, this compound is known to be unstable in aqueous solutions. This instability can lead to inaccurate quantification and experimental results if not properly handled.
Q2: What are the main factors that influence the stability of this compound in aqueous solutions?
The primary factors affecting the stability of cyclophosphamide and its metabolites, including 4-Oxo cyclophosphamide, are temperature and pH .
-
Temperature: Higher temperatures accelerate the degradation of the compound. Therefore, it is crucial to store solutions at refrigerated temperatures (2-8°C) to minimize degradation.[1][2][3] Solutions of cyclophosphamide have shown significant degradation at room temperature and even more rapid degradation at 37°C.[4]
-
pH: The pH of the aqueous solution can significantly impact stability. For cyclophosphamide, degradation is observed at both acidic and basic extremes.[5] One study noted that 4-ketocyclophosphamide (B195324) is a main reaction product of cyclophosphamide degradation at pH 9.[6]
Q3: What are the recommended storage conditions for aqueous solutions of this compound?
To ensure the integrity of your samples, aqueous solutions of this compound should be:
-
Prepared fresh whenever possible and used immediately.
-
Protected from light, as is a general recommendation for many pharmaceutical compounds.
-
Stored in tightly sealed containers to prevent evaporation and contamination.
Q4: How quickly does the active metabolite, 4-hydroxycyclophosphamide (B600793), degrade in plasma?
The precursor to 4-Oxo cyclophosphamide, 4-hydroxycyclophosphamide, is highly unstable in plasma with a reported in vitro half-life of approximately 5.2 minutes.[7] This highlights the inherent instability of this class of compounds in biological matrices and aqueous environments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or low analytical readings of this compound. | Degradation of the compound in the prepared aqueous solution. | Prepare solutions fresh before each experiment. If solutions must be stored, keep them at 2-8°C for the shortest possible time.[1][2][3] Validate the stability of your solutions under your specific experimental conditions. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. 4-Oxo cyclophosphamide itself can be a degradation product of cyclophosphamide.[6] | Optimize storage conditions (low temperature, appropriate pH). Use a stability-indicating analytical method that can separate the parent compound from its degradation products. |
| Variability between replicate samples. | Differential degradation due to slight variations in handling time or temperature exposure. | Ensure uniform and minimal handling time for all samples. Keep samples on ice or in a refrigerated autosampler during analysis. |
| Loss of compound during sample processing. | Instability in the processing buffer or solvent. | Evaluate the stability of this compound in all buffers and solvents used during sample preparation. Consider using non-aqueous solvents for stock solutions where appropriate. |
Stability of Cyclophosphamide in Aqueous Solutions (as a proxy)
Since direct quantitative data for this compound is limited, the following table summarizes the stability of the parent compound, cyclophosphamide, under various conditions. This can provide an indication of the expected stability for its metabolite.
| Compound | Concentration & Vehicle | Storage Temperature | Stability |
| Cyclophosphamide | 1.8 mg/mL and 10.8 mg/mL in 5% Dextrose | 4°C | Retained at least 90% of the initial concentration at 48 hours.[1] |
| Cyclophosphamide | 1.8 mg/mL and 10.8 mg/mL in 5% Dextrose | Room Temperature | Less than 80% of the initial concentration remained at 96 hours.[1] |
| Cyclophosphamide | 20 mg/mL in Water | 4°C | Stable for 7 days in the dark.[4] |
| Cyclophosphamide | 20 mg/mL in Water | Ambient Temperature | 10% loss after 7 days.[4] |
| Cyclophosphamide | 20 mg/mL in Water | 37°C | 50% loss after 7 days.[4] |
| Cyclophosphamide | 10 mg/mL in Simple Syrup or Ora-Plus | 4°C | Stable for at least 56 days.[3][8] |
| Cyclophosphamide | 10 mg/mL in Simple Syrup | Room Temperature (22°C) | Shelf life of 8 days.[3][8] |
| Cyclophosphamide | 10 mg/mL in Ora-Plus | Room Temperature (22°C) | Shelf life of 3 days.[3][8] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Aqueous Solution
This protocol outlines a general method for determining the stability of this compound in a specific aqueous buffer.
1. Materials:
- This compound
- High-purity water (e.g., Milli-Q)
- Buffer components (e.g., phosphate, citrate)
- High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detection
- Analytical column (e.g., C18)
- Mobile phase solvents (e.g., acetonitrile (B52724), water with formic acid)
- Temperature-controlled incubator or water bath
- pH meter
- Volumetric flasks and pipettes
- Autosampler vials
2. Procedure:
- Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable non-aqueous solvent (e.g., acetonitrile or DMSO) to minimize initial degradation.
- Preparation of Test Solutions:
- Prepare the desired aqueous buffer and adjust the pH to the target value.
- Spike the buffer with the stock solution to achieve the final desired concentration of this compound. Ensure the final concentration of the organic solvent from the stock is minimal (typically <1%).
- Aliquot the test solution into multiple sealed vials for each time point and temperature condition to be tested.
- Incubation:
- Place the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).
- Sampling:
- At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial from each temperature condition.
- Immediately quench any further degradation by adding a stabilizing agent if known, or by freezing the sample at -80°C until analysis.
- Analysis:
- Thaw samples (if frozen) and transfer to autosampler vials.
- Analyze the concentration of the remaining this compound using a validated stability-indicating HPLC-UV or HPLC-MS/MS method. The method should be able to separate the parent compound from potential degradation products.
- Data Analysis:
- Calculate the percentage of the initial concentration of this compound remaining at each time point.
- Plot the percentage remaining versus time to determine the degradation kinetics and half-life (t½) under each condition.
Visualizations
Metabolic Pathway of Cyclophosphamide
Caption: Simplified metabolic activation and inactivation pathway of cyclophosphamide.
Experimental Workflow for Stability Testing
Caption: Experimental workflow for determining the stability of this compound.
References
- 1. Stability of cyclophosphamide and mesna admixtures in polyethylene infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemical stability of two sterile, parenteral formulations of cyclophosphamide (Endoxan) after reconstitution and dilution in commonly used infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclophosphamide | C7H15Cl2N2O2P | CID 2907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of 4-hydroxycyclophosphamide and metabolites in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of cyclophosphamide in extemporaneous oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 4-Oxo Cyclophosphamide-d8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 4-Oxo cyclophosphamide-d8 (B12422727).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 4-Oxo cyclophosphamide-d8?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This can result in either ion suppression (decreased signal) or ion enhancement (increased signal), significantly affecting the accuracy, precision, and sensitivity of the analytical method.[1] In the analysis of this compound, matrix components from biological samples like plasma, urine, or tissue homogenates can interfere with the ionization of both the analyte and its deuterated internal standard.
Q2: How does using this compound as an internal standard help mitigate matrix effects?
A2: A deuterated internal standard (IS) like this compound is considered the gold standard for compensating for matrix effects.[2] Because it is chemically almost identical to the analyte (4-Oxo cyclophosphamide), it co-elutes during chromatography and experiences similar ionization suppression or enhancement.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[1] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift leads to the analyte and internal standard eluting into regions with different degrees of ion suppression, it can result in inaccurate quantification. This is known as differential matrix effects.[3]
Q4: What are the common signs of significant matrix effects in my assay?
A4: Common indicators of matrix effects include:
-
Poor reproducibility of the analyte/internal standard area ratio between samples.
-
Inconsistent results across different lots of biological matrix.
-
A significant difference in the analyte's response between a neat solution and a matrix-based sample.
-
Peak shape distortion for the analyte and/or internal standard.[4]
Troubleshooting Guides
Guide 1: Investigating and Mitigating Matrix Effects
This guide provides a systematic approach to identifying and addressing matrix effects in your this compound analysis.
Experimental Protocol: Matrix Effect Evaluation
A quantitative assessment of matrix effects can be performed using the following protocol:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): 4-Oxo cyclophosphamide (B585) and this compound in a clean solvent (e.g., methanol (B129727) or acetonitrile).
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the supernatant is spiked with 4-Oxo cyclophosphamide and this compound.
-
Set C (Pre-Extraction Spike): Blank biological matrix is spiked with 4-Oxo cyclophosphamide and this compound before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
An ideal result is a matrix effect value close to 100%, indicating no ion suppression or enhancement. A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
Quantitative Data Summary: Hypothetical Matrix Effect Experiment
The following table illustrates how to interpret the data from a matrix effect experiment.
| Compound | Peak Area (Neat Solution - Set A) | Peak Area (Post-Extraction Spike - Set B) | Matrix Effect (%) |
| 4-Oxo cyclophosphamide | 1,500,000 | 975,000 | 65% (Suppression) |
| This compound | 1,600,000 | 1,088,000 | 68% (Suppression) |
In this example, both the analyte and the internal standard experience significant ion suppression. However, because the degree of suppression is similar, the internal standard can still provide adequate compensation. If the matrix effect percentages were vastly different, it would indicate differential matrix effects.
Troubleshooting Workflow: Addressing Matrix Effects
If significant or differential matrix effects are observed, the following workflow can be used to troubleshoot the issue.
References
- 1. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and reduction of ion suppression effects on pharmacokinetic parameters by polyethylene glycol 400 - PubMed [pubmed.ncbi.nlm.nih.gov]
potential degradation products of 4-Oxo cyclophosphamide-d8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Oxo cyclophosphamide-d8 (B12422727).
Frequently Asked Questions (FAQs)
Q1: What is 4-Oxo cyclophosphamide-d8 and how is it related to cyclophosphamide (B585)?
4-Oxo cyclophosphamide is an inactive metabolite of the alkylating agent cyclophosphamide.[1][2] It is formed in vivo from the active metabolite, 4-hydroxycyclophosphamide (B600793), through oxidation.[1][3] The "-d8" designation indicates that the molecule has been isotopically labeled with eight deuterium (B1214612) atoms, which is useful for its application as an internal standard in quantitative mass spectrometry-based analyses.
Q2: What are the expected degradation products of this compound?
While specific degradation studies on the deuterated form are not extensively published, the degradation pathways can be inferred from studies on cyclophosphamide. Under hydrolytic stress conditions (acidic, alkaline, and neutral), cyclophosphamide degrades into several products. Given the structural similarity, this compound is likely to undergo hydrolysis of the phosphamide bond and other transformations.
Potential degradation products could include deuterated analogues of:
-
Carboxyphosphamide: Formed by the oxidation of the aldehyde group in the open-ring tautomer.[3][4]
-
Various hydrolysis products: Resulting from the cleavage of the oxazaphosphorine ring.
It is crucial to perform stress testing and degradation studies to identify the specific degradation products under your experimental conditions.
Q3: What are the recommended storage conditions for this compound?
It is recommended to store this compound at -20°C for long-term stability.[1][2] For short-term use, solutions in DMSO or methanol (B129727) are generally stable, but it is advisable to prepare fresh solutions for each experiment to minimize degradation.[1]
Q4: Can I use this compound for in vitro activity assays?
4-Oxo cyclophosphamide is considered an inactive metabolite of cyclophosphamide.[1][2] Cyclophosphamide itself is a prodrug that requires metabolic activation by cytochrome P450 enzymes to form its active cytotoxic metabolites, such as phosphoramide (B1221513) mustard.[3][5] Therefore, this compound is not expected to exhibit significant cytotoxic activity in vitro and is primarily intended for use as an analytical standard.
Troubleshooting Guides
Guide 1: Inconsistent Quantitative Results in LC-MS/MS Analysis
Issue: High variability in peak areas or inconsistent quantification of this compound.
| Potential Cause | Troubleshooting Step |
| Degradation during sample preparation | Minimize the time between sample collection, processing, and analysis. Keep samples on ice or at 4°C throughout the process. Prepare fresh stock solutions for each analytical run. |
| Matrix effects | Perform a post-extraction addition study to assess ion suppression or enhancement. If significant matrix effects are observed, consider optimizing the sample preparation method (e.g., solid-phase extraction) or using a different ionization source. |
| Inconsistent internal standard addition | Ensure the internal standard (if different from the analyte) is added accurately and consistently to all samples and calibrators. Verify the concentration of the internal standard stock solution. |
| LC system variability | Check for leaks in the HPLC system. Ensure the mobile phase is properly degassed and mixed. Verify the accuracy and precision of the autosampler injection volume. |
| MS detector instability | Calibrate and tune the mass spectrometer according to the manufacturer's recommendations. Monitor the spray stability and ion source cleanliness. |
Guide 2: Appearance of Unexpected Peaks in Chromatograms
Issue: Observation of unknown peaks that may correspond to degradation products.
| Potential Cause | Troubleshooting Step |
| Sample degradation | Review sample handling and storage procedures. Analyze a freshly prepared standard to confirm if the unknown peaks are present from the start or form over time. |
| Contamination | Check all solvents, reagents, and vials for potential contaminants. Run a blank injection (solvent only) to identify any background peaks. |
| In-source fragmentation/adduct formation | Optimize the mass spectrometer source parameters (e.g., cone voltage, capillary voltage) to minimize in-source fragmentation. Check for the presence of common adducts (e.g., sodium, potassium) and adjust mobile phase additives if necessary. |
| Co-eluting impurities | Optimize the chromatographic method (e.g., gradient profile, column chemistry) to improve the separation of the analyte from potential impurities. |
Data Presentation
Table 1: Summary of Cyclophosphamide Degradation Products Identified under Stress Conditions
This table summarizes data from a study on the non-deuterated form of cyclophosphamide and can be used as a reference for potential degradation products of this compound.
| Stress Condition | Major Degradation Products Identified |
| Acidic Hydrolysis | Impurity-D, DP1, DP2, DP4, Impurity-C, Impurity-B, Impurity-A |
| Alkaline Hydrolysis | Impurity-D, DP-4, DP1, DP2, DP3, Impurity-C, Impurity-B, Impurity-A |
| Neutral Hydrolysis | Minor degradation observed |
Source: Adapted from a study on cyclophosphamide degradation.[6]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate under the same conditions as acidic hydrolysis.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 80°C).
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) in a photostability chamber.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and alkaline samples.
-
Analyze the samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and characterize any new peaks using high-resolution mass spectrometry (e.g., Q-TOF) to determine their elemental composition and propose structures.
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The use of deuterated analogs in qualitative and quantitative investigations of the metabolism of cyclophosphamide (NSC-26271) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Analysis of Cyclophosphamide and its Metabolites by Liquid Chromatography
Welcome to the technical support center for the analysis of cyclophosphamide (B585) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the liquid chromatographic analysis of these compounds.
Troubleshooting Guide
This section addresses common problems encountered during the analysis of cyclophosphamide and its metabolites, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing poor peak shape or tailing for cyclophosphamide and its metabolites?
A1: Poor peak shape can arise from several factors related to the column, mobile phase, or sample preparation.
-
Column Issues:
-
Column Void: A void at the head of the column can cause peak distortion. This may result from pressure shocks. Solution: Replace the column and ensure the operating pressure is within the manufacturer's guidelines.[1]
-
Column Contamination: Accumulation of matrix components can lead to peak tailing. Solution: Implement a column washing procedure or use a guard column.
-
Inappropriate Column Chemistry: The choice of stationary phase is critical. For polar metabolites, a standard C18 column might not provide adequate retention or peak shape. Solution: Consider using a column designed for polar compounds, such as an Atlantis T3, or explore HILIC chromatography.[2][3][4]
-
-
Mobile Phase Issues:
-
Incorrect pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase. Solution: Adjust the mobile phase pH. A slight change, for instance, by 0.2 units, can impact retention time and peak shape.[5]
-
Buffer Precipitation: If using a buffered mobile phase, ensure the buffer is soluble in the organic modifier. Solution: Use a mobile phase with appropriate buffer solubility or flush the system with a high aqueous wash to dissolve precipitated salts.[1]
-
Q2: I am experiencing inconsistent or shifting retention times. What could be the cause?
A2: Retention time variability is a common issue that can compromise data quality.
-
System Leaks: A leak in the LC system will cause pressure fluctuations and, consequently, retention time shifts. Solution: Systematically check for leaks at all fittings and connections.
-
Mobile Phase Composition: Inaccurate mobile phase preparation or changes in composition over time (e.g., evaporation of the more volatile component in a binary mixture) can lead to drift. Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.
-
Column Temperature Fluctuations: Changes in ambient temperature can affect retention times. Solution: Use a column oven to maintain a consistent temperature. A common operating temperature is 40°C.[3]
-
Column Equilibration: Insufficient column equilibration between injections, especially with gradient elution, can cause retention time shifts. Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Q3: My assay is suffering from low sensitivity or ion suppression in the mass spectrometer. How can I improve it?
A3: Ion suppression is a significant challenge in LC-MS/MS analysis, particularly with complex biological matrices.[6][7]
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can interfere with the ionization of the target analytes.[6][7]
-
Solution 1: Improve Sample Preparation: Enhance the cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are often more effective than simple protein precipitation.[6][8]
-
Solution 2: Optimize Chromatography: Modify the chromatographic method to separate the analytes from the interfering matrix components. This can involve adjusting the gradient, changing the column, or using techniques like microflow LC.[6]
-
-
Ion Source Contamination: A dirty ion source can lead to reduced signal intensity. Solution: Regularly clean the ion source according to the manufacturer's instructions.[6]
-
Mobile Phase Additives: The choice and concentration of mobile phase additives can impact ionization efficiency. Solution: Optimize the concentration of additives like formic acid or ammonium (B1175870) hydroxide (B78521). For example, a mobile phase of 0.01% formic acid in water and methanol (B129727) has been used successfully.[9][10][11][12]
Q4: I am having trouble with the analysis of 4-hydroxycyclophosphamide (B600793). Why is it so difficult to detect, and what can I do?
A4: 4-hydroxycyclophosphamide is a critical but highly unstable active metabolite.[13]
-
Instability: 4-hydroxycyclophosphamide has a very short half-life in biological fluids (less than 3 minutes in plasma) as it exists in equilibrium with its tautomer, aldophosphamide.[13]
-
Solution: Derivatization: To stabilize 4-hydroxycyclophosphamide, it must be derivatized immediately after sample collection.[14] Common derivatizing agents include semicarbazide (B1199961) (SCZ) or phenylhydrazine.[14][15] This creates a stable derivative that can be readily analyzed by LC-MS/MS.[9][11][12]
-
-
Sample Handling: Improper handling of samples containing 4-hydroxycyclophosphamide will lead to its degradation. Solution: Process samples immediately after collection and perform the derivatization step as quickly as possible.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the methodology for analyzing cyclophosphamide and its metabolites.
Q1: What is a typical sample preparation method for cyclophosphamide and its metabolites in plasma?
A1: A common and effective method is protein precipitation.[14] A typical protocol involves adding a precipitating agent like a methanol-acetonitrile mixture (1:1, v/v) to the plasma sample.[14] After vortexing and centrifugation, the supernatant can be injected into the LC-MS/MS system. For cleaner samples and to minimize matrix effects, solid-phase extraction (SPE) can be employed.[8]
Q2: What are the recommended LC column and mobile phase conditions?
A2: The choice of column and mobile phase depends on the specific analytes and the desired separation.
-
Columns: Reversed-phase C18 columns are widely used. Examples include Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) and Zorbax Extend C18 (150 mm x 2.1 mm, 5 µm).[9][10][11][12][14]
-
Mobile Phases: A common mobile phase composition is a gradient of an aqueous solution with a small amount of acid (e.g., 0.01% formic acid) and an organic solvent like methanol or acetonitrile.[9][10][11][12] For some applications, a basic mobile phase (e.g., 1 mM ammonium hydroxide in water-acetonitrile) may be used.[14]
Q3: What are the typical mass spectrometry parameters for detecting cyclophosphamide and its derivatized metabolites?
A3: Detection is typically performed using a triple-quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The specific mass transitions will vary slightly depending on the instrument and derivatizing agent used.
Q4: How can I quantify multiple metabolites of cyclophosphamide in a single run?
A4: LC-MS/MS methods have been developed for the simultaneous quantification of cyclophosphamide and several of its metabolites, including N-dechloroethylcyclophosphamide, 4-ketocyclophosphamide, and carboxyphosphamide, in a single chromatographic run.[16] This is achieved by using a gradient elution method and setting up the mass spectrometer to monitor the specific MRM transitions for each analyte.
Quantitative Data Summary
The following tables summarize key quantitative data from various published methods for the analysis of cyclophosphamide and its primary active metabolite, 4-hydroxycyclophosphamide.
Table 1: LC-MS/MS Method Parameters for Cyclophosphamide and 4-Hydroxycyclophosphamide
| Parameter | Method 1 | Method 2 |
| Analyte | Cyclophosphamide | 4-Hydroxycyclophosphamide (derivatized with SCZ) |
| Column | Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[9][11][12] | Zorbax Extend C18 (150 mm x 2.1 mm, 5 µm)[14] |
| Mobile Phase | 0.01% Formic Acid and Methanol (Gradient)[9][11][12] | 1 mM Ammonium Hydroxide in Water-Acetonitrile (Gradient)[14] |
| Flow Rate | 0.15 mL/min[9][11][12] | 0.40 mL/min[14] |
| Ionization Mode | ESI+[9][11][12] | ESI+[14] |
| MRM Transition (m/z) | 260.7 > 140.0[9][11][12] | Not Specified |
Table 2: Performance Characteristics of Analytical Methods
| Analyte | Matrix | LLOQ (ng/mL) | Calibration Range (ng/mL) | Reference |
| Cyclophosphamide | Whole Blood (VAMS) | 5 | 5 - 60,000 | [9][10][11][12] |
| 4-Hydroxycyclophosphamide | Whole Blood (VAMS) | 2.5 | 2.5 - 1,000 | [9][10][11][12] |
| Cyclophosphamide | Plasma | 200 | 200 - 40,000 | [14] |
| 4-Hydroxycyclophosphamide | Plasma | 50 | 50 - 5,000 | [14] |
| Cyclophosphamide | Urine | 5 | 3,000 - 175,000 | [16] |
| 4-Ketocyclophosphamide | Urine | 5 | 500 - 27,000 | [16] |
| Carboxyphosphamide | Urine | 30 | 170 - 9,000 | [16] |
| N-dechloroethylcyclophosphamide | Urine | 1 | 170 - 9,000 | [16] |
Experimental Protocols & Visualizations
Cyclophosphamide Metabolism
Cyclophosphamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to become therapeutically active. The primary active metabolite is 4-hydroxycyclophosphamide.
References
- 1. lcms.cz [lcms.cz]
- 2. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Application of liquid chromatography-mass spectrometry to monitoring plasma cyclophosphamide levels in phase I trial cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
- 11. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Population Pharmacokinetics of Cyclophosphamide and Metabolites in Children with Neuroblastoma: a Report from the Children’s Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid quantitation of cyclophosphamide metabolites in plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
proper storage and handling conditions for 4-Oxo cyclophosphamide-d8
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of 4-Oxo cyclophosphamide-d8 (B12422727).
Frequently Asked Questions (FAQs)
Q1: What is 4-Oxo cyclophosphamide-d8 and what are its primary applications?
This compound is the deuterium-labeled analog of 4-Oxo cyclophosphamide (B585), a major metabolite of the anticancer drug cyclophosphamide. Its primary application is as an internal standard in analytical and pharmacokinetic research.[1] The stable isotope label allows for precise quantification of 4-Oxo cyclophosphamide in biological samples, such as plasma and urine, using mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity of this compound. Recommendations vary for the solid form and solutions.
-
Solid Form: Store at -20°C for long-term stability, where it can be stable for at least four years.[2] Some suppliers may ship the product at ambient temperature.
-
In Solution: For long-term storage of stock solutions, it is recommended to store them at -80°C, which can maintain stability for up to one year.[3] Some suppliers also suggest storage at 2-8°C in a refrigerator.[4]
Q3: How should I handle this compound in the laboratory?
While 4-Oxo cyclophosphamide itself is not classified as a hazardous substance under the Globally Harmonized System (GHS), its parent compound, cyclophosphamide, is a potent cytotoxic and carcinogenic agent. Therefore, it is prudent to handle this compound with caution. Always adhere to standard laboratory safety protocols:
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Wash hands thoroughly after handling.
Q4: In which solvents is this compound soluble?
4-Oxo cyclophosphamide is reported to be slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727).[2] When preparing stock solutions, it is recommended to purge the solvent with an inert gas.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments involving this compound.
Issue 1: Inconsistent or poor signal of the internal standard in LC-MS/MS analysis.
-
Potential Cause: Degradation of the internal standard in solution.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that stock and working solutions have been stored at the recommended temperatures (-80°C for long-term, 2-8°C for short-term). Avoid repeated freeze-thaw cycles.
-
Prepare Fresh Solutions: If degradation is suspected, prepare fresh working solutions from a new aliquot of the stock solution.
-
Check for Contaminants: Ensure that all solvents and reagents used for solution preparation and sample processing are of high purity and free from contaminants that could promote degradation.
-
Issue 2: Chromatographic peak for this compound is broad or tailing.
-
Potential Cause: Poor chromatographic conditions or column performance.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the mobile phase composition and pH to improve peak shape.
-
Check Column Integrity: The column may be contaminated or degraded. Flush the column with a strong solvent or replace it if necessary.
-
Sample Solvent Mismatch: Ensure that the solvent used to dissolve the final sample for injection is compatible with the mobile phase. A solvent that is too strong can cause peak distortion.[5]
-
Issue 3: Isotopic interference or crosstalk between the analyte and the internal standard.
-
Potential Cause: Incomplete deuteration of the internal standard or in-source fragmentation.
-
Troubleshooting Steps:
-
Verify Isotopic Purity: Check the certificate of analysis for the isotopic purity of the this compound lot.
-
Optimize Mass Spectrometer Conditions: Adjust the collision energy and other MS parameters to minimize in-source fragmentation that could lead to overlapping fragment ions between the analyte and the internal standard.
-
Select Different Transitions: If possible, select different precursor-product ion transitions for the analyte and the internal standard to avoid crosstalk.
-
Data Presentation
Table 1: Storage and Stability of 4-Oxo cyclophosphamide
| Form | Storage Temperature | Stability | Reference |
| Solid | -20°C | ≥ 4 years | [2] |
| In Solvent | -80°C | Up to 1 year | [3] |
| In Solvent | 2-8°C | Recommended by some suppliers | [4] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol describes the preparation of stock and working solutions of this compound for use as an internal standard in LC-MS/MS analysis.
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh an appropriate amount of the solid (e.g., 1 mg) and transfer it to a clean volumetric flask.
-
Add a small amount of methanol or DMSO to dissolve the solid completely.
-
Bring the solution to the final volume with the same solvent.
-
Store the stock solution in an amber vial at -80°C.
-
-
Working Solution Preparation (e.g., 1 µg/mL):
-
Perform serial dilutions of the stock solution with the appropriate analytical solvent (e.g., methanol, acetonitrile (B52724), or a mixture compatible with the LC mobile phase) to achieve the desired final concentration.
-
Store the working solutions at 2-8°C for short-term use or at -20°C or -80°C for longer periods.
-
Protocol 2: Sample Preparation for Quantification in Human Plasma
This protocol outlines a general procedure for the extraction of cyclophosphamide and its metabolites from human plasma using this compound as an internal standard.
-
Sample Collection and Pre-treatment:
-
Collect blood samples in appropriate anticoagulant tubes.
-
Centrifuge the blood to separate the plasma.
-
To stabilize certain reactive metabolites, derivatization may be necessary immediately after collection.[6]
-
-
Protein Precipitation:
-
To a known volume of plasma (e.g., 100 µL), add a specific volume of the this compound working solution.
-
Add a protein precipitation agent, such as methanol or acetonitrile (typically 3-4 times the plasma volume).[6]
-
Vortex the mixture vigorously to ensure complete mixing and protein precipitation.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
-
Extraction and Reconstitution:
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC-MS/MS mobile phase.
-
Visualizations
Caption: Workflow for the quantification of cyclophosphamide metabolites using this compound.
Caption: Troubleshooting logic for inconsistent internal standard signals in LC-MS/MS analysis.
References
- 1. veeprho.com [veeprho.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing ion suppression effects with 4-Oxo cyclophosphamide-d8
Welcome to the technical support center for the use of 4-Oxo cyclophosphamide-d8 (B12422727) as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize ion suppression effects in LC-MS/MS analyses, ensuring accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing 4-Oxo cyclophosphamide (B585)?
A1: Ion suppression is a matrix effect that occurs in Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] It is the reduction in the ionization efficiency of a target analyte, such as 4-Oxo cyclophosphamide, due to the presence of co-eluting components from the sample matrix (e.g., salts, lipids, proteins in plasma).[3][4][5] This phenomenon can lead to a significant decrease in the analyte's signal intensity, which negatively impacts the sensitivity, accuracy, and reproducibility of the analysis.[1][6] Even with the high selectivity of MS/MS methods, ion suppression can lead to an underestimation of the analyte's true concentration.[7]
Q2: I'm using 4-Oxo cyclophosphamide-d8 as an internal standard. Shouldn't this automatically correct for ion suppression?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for correcting matrix effects.[6] The underlying assumption is that the SIL-IS co-elutes perfectly with the non-labeled analyte and experiences the exact same degree of ion suppression.[3][8] By measuring the peak area ratio of the analyte to the internal standard, any signal variability caused by ion suppression should be normalized.[8][9]
However, perfect correction is not always guaranteed. The "deuterium isotope effect" can sometimes cause a slight difference in retention time between the deuterated standard and the analyte.[10] If this separation occurs in a region of the chromatogram where ion suppression is variable, the analyte and the internal standard will be affected differently, leading to inaccurate and imprecise results.[10][11]
Q3: What are the most common sources of ion suppression in bioanalytical methods?
A3: Ion suppression can originate from various sources, including:
-
Endogenous Matrix Components : Substances naturally present in biological samples like plasma, urine, or tissue homogenates. Phospholipids, salts, and proteins are common culprits.[3][4][5]
-
Sample Preparation : Contaminants can be introduced during the sample cleanup process. For instance, polymers can leach from plasticware.[7]
-
Mobile Phase Additives : Non-volatile additives, such as certain buffers or ion-pairing agents, can accumulate in the MS source and interfere with ionization.[4]
-
High Analyte Concentration : At very high concentrations, the analyte or internal standard can saturate the electrospray ionization (ESI) process, leading to a non-linear response and self-suppression.[4][7]
Troubleshooting Guides
This section provides a systematic approach to identifying, assessing, and mitigating ion suppression when using this compound.
Problem 1: Low or inconsistent signal for 4-Oxo cyclophosphamide and/or its d8-internal standard in matrix samples compared to neat solutions.
-
Possible Cause : This is a classic sign of ion suppression. Components in your sample matrix are interfering with the ionization of your analyte and internal standard in the mass spectrometer's source.[6][12]
-
Solution Workflow :
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. [PDF] Ion suppression: A major concern in mass spectrometry | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. longdom.org [longdom.org]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Application of Labeled Internal Standards
Welcome to the Technical Support Center for the synthesis and application of labeled internal standards. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the critical characteristics of a high-quality stable isotope-labeled (SIL) internal standard?
A1: An ideal SIL internal standard should possess the following characteristics:
-
High Isotopic Purity: The standard should have a very low percentage of the unlabeled analyte to avoid artificially inflating the analyte's measured concentration.[1][2] As a general rule, if the internal standard contains more than 2% of the unlabeled molecule, complex correction calculations may be necessary.[1]
-
High Chemical Purity: The standard must be free from other chemical impurities that could interfere with the analysis.
-
Label Stability: The isotopic label must be positioned in a chemically stable part of the molecule to prevent exchange with atoms from the solvent or matrix.[1][3] For example, deuterium (B1214612) labels should not be placed on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups where they can be exchanged.[3]
-
Sufficient Mass Difference: The mass of the SIL internal standard should be at least 3 mass units greater than the analyte to prevent spectral overlap, especially for small molecules.[3][4]
-
Chromatographic Co-elution: The SIL internal standard should co-elute with the analyte to ensure that both are subjected to the same matrix effects during analysis.[4][5]
Q2: What are the primary methods for introducing an isotopic label into a molecule?
A2: There are two main approaches for synthesizing a SIL internal standard:
-
Hydrogen/Deuterium (H/D) Exchange: This method involves exchanging existing hydrogen atoms on the analyte molecule with deuterium.[3][6] It is often simpler and more cost-effective but is limited to deuterium labeling and may result in labels at less stable positions.[3]
-
De Novo Chemical Synthesis: This approach involves building the molecule from the ground up using isotopically labeled precursors or building blocks.[3][6][7] While often more complex and expensive, it allows for greater control over the label's position, type (e.g., ¹³C, ¹⁵N), and number, ensuring stability.[3]
Q3: Why is my deuterium-labeled standard showing a different retention time than the unlabeled analyte?
A3: This phenomenon is known as the "deuterium isotope effect."[8] Replacing hydrogen with the heavier deuterium isotope can slightly alter the molecule's physicochemical properties, such as its lipophilicity. This can lead to differences in how the labeled and unlabeled compounds interact with the stationary phase of the chromatography column, resulting in a chromatographic shift.[8][9][10] While often minor, this shift can be problematic if it leads to differential matrix effects.[11]
Q4: Can a SIL internal standard completely eliminate matrix effects?
A4: While SIL internal standards are the most effective tools for compensating for matrix effects, they may not eliminate them completely.[5][11] If the analyte and the internal standard do not co-elute perfectly, or if they respond differently to ion suppression or enhancement, inaccuracies can still occur.[8][10][11] It has been observed that co-eluting SIL standards and analytes can suppress each other's ionization.[8] Therefore, it is crucial to validate the method by assessing matrix effects.
Troubleshooting Guides
Issue 1: Low Isotopic Enrichment or High Unlabeled Content
Q: My final synthesized standard has low isotopic enrichment and contains a significant amount of the unlabeled analyte. What went wrong?
A: This is a common issue that can compromise the accuracy of your quantitative assays. The presence of unlabeled analyte in your internal standard solution can lead to an overestimation of the analyte's concentration.[6]
Possible Causes & Troubleshooting Steps:
-
Incomplete Reaction: The labeling reaction may not have gone to completion.
-
Action: Optimize reaction conditions such as temperature, reaction time, or catalyst concentration.[12] Consider using a higher molar excess of the labeling reagent.
-
-
Impure Starting Materials: The precursor materials used for the synthesis may have been impure.
-
Action: Verify the purity of all starting materials and reagents before synthesis. Impurities can compete in the reaction or introduce unlabeled species.
-
-
Isotopic Dilution: Unlabeled atoms from solvents or reagents may have been incorporated during the synthesis.
-
Action: Ensure all solvents and reagents are anhydrous and free from sources of unlabeled atoms, especially when performing H/D exchange reactions.
-
-
Ineffective Purification: The purification method may not be adequate to separate the labeled standard from the residual unlabeled analyte.
-
Action: Employ high-resolution purification techniques like preparative HPLC. Multiple purification steps may be necessary.
-
Caption: A troubleshooting decision tree for addressing low isotopic enrichment.
Issue 2: Label Instability and Isotopic Exchange (Back-Exchange)
Q: The mass spectrum of my deuterium-labeled standard shows a decreasing signal over time, and a signal for the unlabeled analyte is appearing. What is happening?
A: This indicates that your deuterium label is unstable and undergoing isotopic exchange (or back-exchange) with protons from the solvent or sample matrix.[9] This is a critical issue, particularly for deuterated standards, as it compromises quantitation.[13]
Possible Causes & Troubleshooting Steps:
-
Unstable Label Position: The deuterium label is on a chemically labile site.
-
Harsh pH Conditions: Acidic or basic conditions during sample preparation, storage, or analysis can catalyze H/D exchange.[9]
-
Action: Maintain sample pH as close to neutral as possible throughout the entire workflow. Buffer all solutions appropriately.
-
-
Elevated Temperature: High temperatures can provide the energy needed to facilitate isotopic exchange.
-
Action: Keep samples cool during storage and preparation. Minimize time spent at elevated temperatures, for example, in the autosampler or ion source.
-
| Isotope | Common Use | Stability | Cost Consideration | Key Advantage | Main Disadvantage |
| Deuterium (²H or D) | Most common | Can be unstable; prone to exchange[3][13] | Relatively low | Readily available, cost-effective | Potential for chromatographic shifts and back-exchange[9] |
| Carbon-13 (¹³C) | Preferred for stability | Highly stable; not exchangeable[3] | High | Chemically identical behavior to analyte[10] | Expensive precursors and synthesis[7] |
| Nitrogen-15 (¹⁵N) | Used for nitrogenous compounds | Highly stable; not exchangeable[3] | Moderate to High | Stable label for specific molecules | Limited to compounds containing nitrogen |
Experimental Protocols
Protocol: General Workflow for Synthesis and Purification
This protocol outlines a generalized workflow for producing a SIL internal standard via de novo synthesis.
-
Synthetic Route Design: Design a synthetic pathway that incorporates the isotopic label late in the sequence to maximize the incorporation of the expensive labeled reagent.[14]
-
Synthesis:
-
Perform a "cold" run first using unlabeled reagents to optimize reaction conditions and confirm the identity of intermediates and the final product.
-
Execute the "hot" synthesis using the isotopically labeled precursor under the optimized conditions.
-
-
Crude Purification: After the reaction is complete, perform a primary purification step, such as flash column chromatography, to remove the bulk of impurities and unreacted starting materials.
-
High-Resolution Purification:
-
Employ preparative High-Performance Liquid Chromatography (HPLC) for final purification.
-
Use a gradient elution method to achieve the best separation between the labeled product, any remaining unlabeled analyte, and other closely related impurities.
-
-
Purity and Identity Confirmation:
-
Mass Spectrometry (MS): Confirm the molecular weight of the product and determine the isotopic enrichment by analyzing the distribution of isotopologues.
-
Nuclear Magnetic Resonance (NMR): Use ¹H and/or ¹³C NMR to confirm the chemical structure and the precise location of the isotopic label.
-
Analytical HPLC: Assess the chemical purity of the final product (typically aiming for >99%).
-
Caption: A generalized workflow for the synthesis and quality control of a SIL standard.
References
- 1. youtube.com [youtube.com]
- 2. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. Isotopic Labeling Chemistry - Protheragen [wavefunction.protheragen.ai]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Extraction Recovery of 4-Oxo cyclophosphamide-d8
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction recovery of 4-Oxo cyclophosphamide-d8 (B12422727). The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting 4-Oxo cyclophosphamide-d8 from biological matrices?
A1: The most prevalent extraction techniques for cyclophosphamide (B585) and its metabolites, including this compound, are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method often depends on the complexity of the biological matrix, the required level of cleanliness of the extract, and the desired analytical sensitivity.[1][2]
Q2: Why is this compound used as an internal standard?
A2: this compound is a deuterium-labeled analog of 4-Oxo cyclophosphamide. It is an ideal internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Because it is chemically almost identical to the analyte, it co-elutes and experiences similar ionization suppression or enhancement, allowing for accurate correction of matrix effects and variations in sample processing.[3][4]
Q3: What are the critical stability considerations for this compound during sample handling and storage?
Q4: What is the "matrix effect" and how can it affect the quantification of this compound?
A4: The matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting components from the sample matrix.[3] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy and precision of quantification.[3] Using a deuterated internal standard like this compound is the most effective way to compensate for these effects, as it behaves similarly to the analyte during ionization.[3][4]
Troubleshooting Guide
This guide addresses common problems encountered during the extraction of this compound and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Extraction Recovery | Inappropriate Extraction Solvent: The polarity of the extraction solvent may not be optimal for 4-Oxo cyclophosphamide. | Test a range of solvents with varying polarities. For LLE, consider solvents like ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol. For SPE, evaluate different elution solvents. |
| Suboptimal pH: The pH of the sample may not be suitable for efficient partitioning of the analyte into the extraction solvent. | Adjust the pH of the sample prior to extraction. Since cyclophosphamide metabolites can be acidic or basic, test a range of pH values (e.g., acidic, neutral, and basic) to find the optimal condition for this compound. | |
| Analyte Degradation: this compound may be degrading during the extraction process due to temperature or pH instability. | Perform extraction steps at low temperatures (e.g., on ice). Minimize the time samples are exposed to harsh pH conditions. Ensure the stability of the analyte in the chosen solvent.[5] | |
| Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to desorb the analyte completely from the SPE sorbent. | Increase the strength or volume of the elution solvent. Consider using a combination of solvents. Ensure the SPE cartridge is not overloaded. | |
| High Variability in Recovery | Inconsistent Sample Preparation: Variations in pipetting, vortexing, or timing can lead to inconsistent results. | Standardize all steps of the extraction protocol. Use calibrated pipettes and ensure thorough mixing. |
| Matrix Effects: Different patient or sample lots can have varying matrix components, leading to inconsistent ion suppression or enhancement.[3] | While this compound as an internal standard helps mitigate this, significant variability may require further sample cleanup. Consider a more rigorous extraction method like SPE over PPT. | |
| Poor Peak Shape in Chromatography | Sample Matrix Interference: Residual matrix components in the final extract can interfere with the chromatography. | Improve the sample cleanup process. If using PPT, consider an additional clean-up step like LLE or SPE. Optimize the SPE wash steps to remove more interferences. |
| Inappropriate Reconstitution Solvent: The solvent used to reconstitute the dried extract may not be compatible with the mobile phase. | Reconstitute the sample in a solvent that is similar in composition to the initial mobile phase of the LC gradient. | |
| Internal Standard Signal is Low or Absent | Degradation of Internal Standard: The deuterated internal standard may have degraded before or during the analysis. | Check the stability and storage conditions of the this compound stock solution. Prepare fresh working solutions regularly. |
| Incorrect Spiking: The internal standard may not have been added to the sample or was added at an incorrect concentration. | Verify the procedure for adding the internal standard. Ensure accurate and consistent spiking across all samples, standards, and quality controls. |
Experimental Protocols
The following are detailed methodologies for common extraction techniques, which should be optimized for your specific application and matrix.
Protocol 1: Protein Precipitation (PPT)
This is a simple and rapid method suitable for high-throughput analysis.
-
Sample Preparation: To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing the internal standard, this compound.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT.
-
Sample Preparation: To 200 µL of plasma, add the internal standard, this compound.
-
pH Adjustment (Optional but Recommended): Adjust the sample pH with a small volume of appropriate buffer (e.g., phosphate (B84403) buffer) to optimize the partitioning of 4-Oxo cyclophosphamide. Test a range of pH values (e.g., 4, 7, and 9).
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a 9:1 mixture of dichloromethane:isopropanol).
-
Mixing: Vortex for 2 minutes, followed by shaking for 10 minutes on a mechanical shaker.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the cleanest extracts and is ideal for achieving low limits of quantification.
-
Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: To 500 µL of plasma, add the internal standard, this compound. Dilute the sample with 500 µL of 2% phosphoric acid in water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol or an appropriate mixture of organic solvents.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
Visualizations
Caption: General experimental workflow for the extraction of this compound.
Caption: Troubleshooting guide for low extraction recovery of this compound.
References
- 1. Comparison of Various Extraction Approaches for Optimized Preparation of Intracellular Metabolites from Human Mesenchymal Stem Cells and Fibroblasts for NMR-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Urinary stability of carboxycyclophosphamide and carboxyifosfamide, two major metabolites of the anticancer drugs cyclophosphamide and ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Internal Standards for Cyclophosphamide Quantification: 4-Oxo Cyclophosphamide-d8 and Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Internal Standard Performance in Quantitative Bioanalysis
The accurate quantification of cyclophosphamide (B585), a widely used anticancer and immunosuppressive agent, is critical for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The use of a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS/MS) analysis is the gold standard for achieving reliable and reproducible results by compensating for variability during sample preparation and analysis. This guide provides a comprehensive comparison of 4-Oxo cyclophosphamide-d8 (B12422727) with other commonly employed deuterated internal standards for cyclophosphamide analysis, supported by available experimental data and detailed methodologies.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by variations in sample preparation, injection volume, and instrument response. Deuterated internal standards, where hydrogen atoms are replaced with deuterium, are considered the most suitable choice as they are chemically almost identical to the analyte and co-elute chromatographically, providing superior correction for matrix effects.
Overview of Cyclophosphamide Internal Standards
Several deuterated analogues of cyclophosphamide and its metabolites are utilized as internal standards. The choice of the most appropriate internal standard depends on the specific analyte being quantified (cyclophosphamide or its metabolites) and the analytical method. The most common deuterated internal standards for cyclophosphamide analysis include:
-
4-Oxo cyclophosphamide-d8: A deuterated analogue of a major inactive metabolite of cyclophosphamide.[1]
-
Cyclophosphamide-d4 (B23394): A deuterated analogue of the parent drug, cyclophosphamide.[2][3]
-
4-Hydroxycyclophosphamide-d4: A deuterated analogue of the primary active metabolite of cyclophosphamide.[4][5][6][7][8][9][10]
Performance Comparison of Cyclophosphamide Internal Standards
Table 1: Performance Data for Cyclophosphamide Quantification Using Different Internal Standards
| Parameter | Method using Cyclophosphamide-d4 | Method using 4-Hydroxycyclophosphamide-d4 |
| Analyte(s) | Cyclophosphamide | Cyclophosphamide & 4-Hydroxycyclophosphamide (B600793) |
| Matrix | Human Plasma | Dried Blood Spots |
| Linearity Range | 20 - 40,000 ng/mL | 10 - 40,000 ng/mL (for Cyclophosphamide) |
| Lower Limit of Quantification (LLOQ) | 200 ng/mL | 10 ng/mL (for Cyclophosphamide) |
| Intra-day Precision (%CV) | < 15% | 4.19 - 9.91% (for Cyclophosphamide) |
| Inter-day Precision (%CV) | < 15% | 6.14 - 8.85% (for Cyclophosphamide) |
| Intra-day Accuracy (%) | < 15% | -13.4 to 13.9% (for Cyclophosphamide) |
| Inter-day Accuracy (%) | < 15% | -14.9 to 14.2% (for Cyclophosphamide) |
| Reference | [11] | [7][10] |
Note: Performance data for a validated method specifically using this compound as the internal standard for cyclophosphamide quantification was not available in the reviewed literature. However, its utility as a deuterated internal standard suggests it would offer comparable performance to other SIL-IS in terms of precision and accuracy.
Experimental Protocols
The following sections detail representative experimental methodologies for the quantification of cyclophosphamide using different deuterated internal standards.
Experimental Protocol using 4-Hydroxycyclophosphamide-d4 as Internal Standard
This method is suitable for the simultaneous quantification of cyclophosphamide and its active metabolite, 4-hydroxycyclophosphamide.
1. Sample Preparation (from Dried Blood Spots) [7]
- Protein precipitation is employed for sample extraction.
- The dried blood spot is extracted with methanol (B129727) containing the internal standard, 4-hydroxycyclophosphamide-d4.
- For the quantification of 4-hydroxycyclophosphamide, a derivatization step with semicarbazide (B1199961) is necessary due to its instability.[5][6][7][8][9][10][11]
2. LC-MS/MS Conditions [7]
- LC System: Ultra-High-Performance Liquid Chromatography (UPLC)
- Column: UPLC H-Class BEH C18
- Mobile Phase: A gradient of 0.01% formic acid in water and acetonitrile (B52724).
- Flow Rate: 0.2 mL/minute
- MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
- MRM Transitions:
- Cyclophosphamide: m/z 261.03 > 140.16
- 4-Hydroxycyclophosphamide-semicarbazide derivative: m/z 334.10 > 221.04
- 4-Hydroxycyclophosphamide-d4-semicarbazide derivative (IS): m/z 338.10 > 225.06
Experimental Protocol using Cyclophosphamide-d4 as Internal Standard
This method is focused on the quantification of the parent drug, cyclophosphamide.
1. Sample Preparation (from Human Plasma) [11]
- Protein precipitation with a mixture of methanol and acetonitrile (1:1, v/v) containing the internal standard, cyclophosphamide-d4.
2. LC-MS/MS Conditions [11]
- LC System: High-Performance Liquid Chromatography (HPLC)
- Column: Zorbax Extend C18 (150 mm x 2.1 mm, 5 µm)
- Mobile Phase: A gradient of 1 mM ammonium (B1175870) hydroxide (B78521) in water and acetonitrile.
- Flow Rate: 0.40 mL/min
- MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI).
- MRM Transitions: (Specific m/z transitions for cyclophosphamide and cyclophosphamide-d4 would be optimized for the specific instrument).
Visualizing Key Processes
To better understand the context of cyclophosphamide analysis, the following diagrams illustrate the metabolic pathway and a general experimental workflow.
Cyclophosphamide Metabolic Pathway
Bioanalytical Workflow
Discussion and Conclusion
-
Deuterated standards are superior: Stable isotope-labeled internal standards, such as this compound, cyclophosphamide-d4, and 4-hydroxycyclophosphamide-d4, are the preferred choice for LC-MS/MS quantification of cyclophosphamide and its metabolites. They effectively compensate for matrix effects and other sources of variability, leading to enhanced accuracy and precision.
-
Metabolic proximity matters: When quantifying a specific metabolite, using its corresponding deuterated analogue as an internal standard is generally the most accurate approach. For instance, for the quantification of 4-hydroxycyclophosphamide, 4-hydroxycyclophosphamide-d4 is the ideal internal standard.[5][6][7][8][9][10]
-
This compound as a viable option: As a deuterated analogue of a major metabolite, this compound is a suitable internal standard, particularly for methods focused on quantifying cyclophosphamide and its inactive metabolites. Its structural similarity to the parent drug and other metabolites makes it a reliable choice for monitoring analytical variability.
-
Method validation is key: Regardless of the chosen internal standard, thorough method validation according to regulatory guidelines (e.g., FDA or EMA) is essential to ensure the accuracy, precision, and reliability of the analytical data.
References
- 1. veeprho.com [veeprho.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. scholar.ui.ac.id [scholar.ui.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclophosphamide Metabolism Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the species-specific metabolism of xenobiotics is paramount for the accurate extrapolation of preclinical data to human clinical outcomes. This guide provides a detailed comparative analysis of the metabolism of the widely used anticancer and immunosuppressive agent, cyclophosphamide (B585) (CP), across various species, including humans, mice, rats, and dogs. By presenting key quantitative data, detailed experimental protocols, and visual representations of metabolic pathways, this guide aims to be an invaluable resource for advancing research and development in this field.
Cyclophosphamide is a prodrug that requires metabolic activation to exert its therapeutic effects. This bioactivation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver, leading to the formation of the active metabolite, 4-hydroxycyclophosphamide (B600793) (4-OHCP). However, 4-OHCP can also be detoxified into inactive metabolites by enzymes such as aldehyde dehydrogenase (ALDH). The balance between these activation and detoxification pathways varies significantly across species, influencing both the efficacy and toxicity of the drug.
Quantitative Comparison of Cyclophosphamide Metabolism
The rate and efficiency of cyclophosphamide metabolism show considerable variation among different species. These differences are critical for selecting appropriate animal models in preclinical studies. The following tables summarize key kinetic parameters for the bioactivation of cyclophosphamide and the resulting cytotoxicity of its metabolites.
Table 1: In Vitro Kinetic Parameters for Cyclophosphamide Bioactivation in Liver Microsomes
| Species | Apparent KM (µM) | Apparent Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/KM; µL/min/mg protein) |
| Human | 2694 ± 936 | 134.8 ± 36.1 | 0.05 ± 0.01 |
| Mouse | 148.8 ± 34.1 | 89.2 ± 6.9 | 0.60 ± 0.08 |
| Dog | 157.9 ± 34.8 | 437.4 ± 40.5 | 2.77 ± 0.38 |
| Cat | 536.8 ± 167.3 | 528.9 ± 77.2 | 0.99 ± 0.11 |
Data adapted from a study investigating the kinetics of cyclophosphamide metabolism using liver microsomes.[1][2][3]
Table 2: Comparative Cytotoxicity of Metabolically Activated Cyclophosphamide
| Species of Liver Microsomes for Activation | IC50 (µM) in MDA-MB-231 Breast Cancer Cells |
| Human | 1857 |
| Mouse | 44.95 |
| Dog | 31.65 |
| Cat | 272.6 |
IC50 values represent the concentration of cyclophosphamide required to inhibit 50% of cell growth after activation by the respective species' liver microsomes.[1][2][3]
These data highlight the substantial interspecies differences in cyclophosphamide metabolism. For instance, dog liver microsomes are approximately 55-fold more efficient at bioactivating cyclophosphamide than human liver microsomes, leading to significantly lower IC50 values.[1][2][3]
Metabolic Pathways of Cyclophosphamide
The metabolism of cyclophosphamide proceeds through two primary pathways: activation via 4-hydroxylation and detoxification through N-dechloroethylation or oxidation of aldophosphamide (B1666838). The enzymes involved and the predominant pathway can differ between species.
Activation Pathway
The initial and rate-limiting step in the activation of cyclophosphamide is the 4-hydroxylation to form 4-hydroxycyclophosphamide (4-OHCP), which exists in equilibrium with its tautomer, aldophosphamide. This reaction is primarily catalyzed by CYP2B6 and CYP3A4 in humans.[2] Aldophosphamide can then diffuse into cells and spontaneously decompose to form the cytotoxic phosphoramide (B1221513) mustard and the toxic byproduct acrolein.
Detoxification Pathways
Detoxification of cyclophosphamide can occur through two main routes. The first is the N-dechloroethylation of cyclophosphamide, which is predominantly catalyzed by CYP3A4 in humans, leading to the formation of inactive and neurotoxic metabolites. The second major detoxification pathway involves the oxidation of aldophosphamide to the inactive carboxyphosphamide (B29615) by aldehyde dehydrogenases (ALDH), particularly ALDH1A1.
Experimental Protocols
To ensure the reproducibility and validity of comparative metabolism studies, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments cited in this guide.
In Vitro Cyclophosphamide Metabolism Assay Using Liver Microsomes
This assay is used to determine the kinetic parameters of cyclophosphamide bioactivation.
-
Microsome Preparation : Liver microsomes from different species are prepared by differential centrifugation of liver homogenates. The protein concentration of the microsomal suspension is determined using a standard method like the Bradford assay.
-
Incubation Mixture : The reaction mixture contains liver microsomes (0.5-1.0 mg/mL protein), a NADPH-regenerating system (to ensure a continuous supply of the cofactor for CYP enzymes), and various concentrations of cyclophosphamide in a phosphate (B84403) buffer (pH 7.4).
-
Reaction Initiation and Termination : Reactions are pre-incubated at 37°C for 5 minutes before being initiated by the addition of cyclophosphamide. The incubation is carried out for a specific duration (e.g., 5-20 minutes) and then terminated by adding a quenching solution, such as acetonitrile, which also serves to precipitate the proteins.
-
Metabolite Quantification : The concentration of the formed 4-hydroxycyclophosphamide is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : The rate of metabolite formation at each substrate concentration is determined, and the data are fitted to the Michaelis-Menten equation to calculate the apparent KM and Vmax.
In Vitro Cytotoxicity Assay
This assay measures the cytotoxic effect of metabolically activated cyclophosphamide on cancer cells.
-
Cell Culture : Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment : The cells are treated with a mixture containing liver microsomes from the desired species, a NADPH-regenerating system, and varying concentrations of cyclophosphamide.
-
Incubation : The plates are incubated for a period that allows for both metabolic activation of cyclophosphamide and the subsequent cytotoxic effects on the cells (e.g., 72 hours).
-
Cell Viability Assessment : Cell viability is assessed using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, which correlates with the number of viable cells.
-
Data Analysis : The percentage of cell viability is calculated for each cyclophosphamide concentration relative to a control (no cyclophosphamide). The IC50 value is then determined by plotting the percentage of viability against the log of the cyclophosphamide concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The metabolism of cyclophosphamide exhibits significant variability across different species, which has profound implications for its therapeutic efficacy and toxicity. This guide provides a comparative overview of these differences, supported by quantitative data and detailed experimental methodologies. For drug development professionals, a thorough understanding of these species-specific metabolic profiles is crucial for the rational design of preclinical studies and the successful translation of these findings to human clinical trials. The provided data and protocols serve as a foundational resource to aid in these endeavors.
References
- 1. Kinetics of Cyclophosphamide Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of Cyclophosphamide Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Linearity and Range for 4-Oxo Cyclophosphamide Assays: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of cyclophosphamide (B585) and its metabolites, establishing the linearity and analytical range of an assay is a cornerstone of method validation. This guide provides a comparative overview of analytical methods for quantifying cyclophosphamide and its key metabolites, with a focus on the parameters of linearity and range. While direct assays for 4-Oxo cyclophosphamide-d8 (B12422727) as an analyte are not prominently described in the reviewed literature, its crucial role as a deuterated internal standard in assays for 4-Oxo cyclophosphamide and other metabolites is well-established. This guide will therefore focus on assays for the parent drug and its active metabolites, where deuterated analogs like 4-Oxo cyclophosphamide-d8 are instrumental.
Comparative Analysis of Analytical Methods
Various analytical techniques are employed for the quantification of cyclophosphamide and its metabolites in biological matrices. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the most prevalent methods, offering high sensitivity and specificity. The choice of method often depends on the specific metabolite of interest, the required sensitivity, and the nature of the biological matrix.
Below is a summary of linearity and range data from published analytical methods for cyclophosphamide and its metabolite, 4-hydroxycyclophosphamide (B600793).
| Analyte | Method | Internal Standard | Linearity Range | Biological Matrix | Reference |
| Cyclophosphamide | UPLC-MS/MS | 4-hydroxycyclophosphamide-d4 | 5 - 60,000 ng/mL | Volumetric Absorptive Microsampling | [1][2] |
| 4-hydroxycyclophosphamide | UPLC-MS/MS | 4-hydroxycyclophosphamide-d4 | 2.5 - 1,000 ng/mL | Volumetric Absorptive Microsampling | [1][2] |
| Cyclophosphamide | UPLC-MS/MS | 4-hydroxycyclophosphamide-d4 | 10 - 40,000 ng/mL | Dried Blood Spots | [3] |
| 4-hydroxycyclophosphamide | UPLC-MS/MS | 4-hydroxycyclophosphamide-d4 | 5 - 4,000 ng/mL | Dried Blood Spots | [3] |
| 4-hydroxycyclophosphamide/ aldophosphamide (B1666838) | GC-EIMS | [2H4]PBOX | 0.085 µM (25 ng/mL) - 34 µM (10 µg/mL) | Whole Blood | [4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical assays. Below are summarized protocols from the cited literature.
UPLC-MS/MS Method for Cyclophosphamide and 4-hydroxycyclophosphamide
This method is suitable for the analysis of cyclophosphamide and its active metabolite, 4-hydroxycyclophosphamide, in small volume samples.
-
Sample Preparation : Samples are derivatized with semicarbazide (B1199961) hydrochloride (SCZ). The resulting derivatives are then absorbed by volumetric absorptive microsampling (VAMS) and extracted by protein precipitation.[2]
-
Chromatography : Separation is achieved using a Waters Acquity® UPLC BEH C18 column (2.1 × 100 mm; 1.7 μm).[1] The mobile phase consists of 0.01% formic acid and methanol (B129727) in a gradient elution mode.[1] The flow rate is maintained at 0.15 mL/min.[1]
-
Mass Spectrometry : Detection is performed using positive electrospray ionization and multiple reaction monitoring (MRM).[1] The MRM transitions monitored are m/z 260.7 > 140.0 for cyclophosphamide, m/z 333.7 > 221.0 for 4-OHCP-SCZ, and m/z 337.7 > 225.1 for the internal standard 4-OHCP-d4-SCZ.[1]
GC-EIMS Method for 4-hydroxycyclophosphamide/aldophosphamide
This gas chromatography-electron-impact mass spectrometric method is designed for routine monitoring of 4-hydroxycyclophosphamide/aldophosphamide levels in whole blood.
-
Derivatization : The unstable metabolites are derivatized with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine-HCl to form a stable aldophosphamide oxime derivative (PBOX).[4]
-
Internal Standard : [2H4]PBOX is used as the internal standard.[4]
-
Sample Collection : For clinical samples, blood is drawn into tubes containing the derivatizing reagent and the internal standard.[4]
-
Analysis : The resulting stable derivative is then analyzed by GC-EIMS.[4]
Visualizing the Workflow
Understanding the experimental workflow is essential for proper implementation. The following diagrams illustrate the key steps in establishing linearity and range for a bioanalytical assay.
Caption: Workflow for Establishing Assay Linearity and Range.
The metabolic pathway of cyclophosphamide is complex, leading to both active and inactive metabolites. Understanding this pathway is crucial for interpreting analytical results.
Caption: Simplified Metabolic Pathway of Cyclophosphamide.[1]
Conclusion
The establishment of linearity and a suitable analytical range is a critical component of validating bioanalytical methods for cyclophosphamide and its metabolites. While a specific assay for this compound as the primary analyte is not detailed in the provided literature, its role as a deuterated internal standard is paramount for achieving accurate and precise quantification of the parent drug and its active metabolites. The UPLC-MS/MS and GC-EIMS methods outlined provide robust frameworks for researchers. The selection of the appropriate method and careful adherence to validated protocols are essential for generating reliable data in pharmacokinetic studies and therapeutic drug monitoring.
References
- 1. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholar.ui.ac.id [scholar.ui.ac.id]
- 4. Quantitation of 4-hydroxycyclophosphamide/aldophosphamide in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Detection of 4-Oxo Cyclophosphamide
For researchers, scientists, and professionals in drug development, the sensitive and accurate quantification of drug metabolites is paramount. This guide provides a comparative overview of the analytical methods for determining the limit of detection (LOD) and lower limit of quantification (LLOQ) of 4-Oxo cyclophosphamide (B585), a key metabolite of the anticancer drug cyclophosphamide. This document outlines the performance of various analytical techniques and provides detailed experimental protocols. While 4-Oxo cyclophosphamide-d8 (B12422727) is a deuterated analog, it is primarily utilized as an internal standard for the quantification of the non-labeled metabolite to ensure analytical accuracy and precision.[1] Therefore, this guide will focus on the detection limits of the endogenous compound, 4-Oxo cyclophosphamide, with 4-Oxo cyclophosphamide-d8's role detailed within the experimental methodologies.
Quantitative Data Summary
The following table summarizes the reported lower limits of quantification (LLOQ) and limits of detection (LOD) for 4-Oxo cyclophosphamide (also referred to as 4-ketocyclophosphamide) in various biological matrices using different analytical methodologies.
| Analytical Method | Analyte | Matrix | LLOQ | LOD | Reference |
| HPLC-MS | 4-Ketocyclophosphamide | Human Plasma | - | 15 ng/mL | [2] |
| LC-MS/MS | 4-Ketocyclophosphamide | Human Urine | - | 5 ng/mL | [3] |
| GC-MS | 4-Hydroxycyclophosphamide (B600793) | Human Plasma | - | 50 ng/mL | [4] |
| UPLC-MS/MS | 4-Hydroxycyclophosphamide | Human Plasma | 3.42 ng/mL | - | [5] |
| UPLC-MS/MS | 4-Hydroxycyclophosphamide | Dried Blood Spots | 10 ng/mL | - | [5] |
| UPLC-MS/MS | 4-Hydroxycyclophosphamide | Dried Blood Spots | 5 ng/mL | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are protocols derived from established studies for the determination of cyclophosphamide and its metabolites.
LC-MS/MS Method for 4-Ketocyclophosphamide in Human Urine
This method was developed for the simultaneous quantification of urinary concentrations of cyclophosphamide and its main metabolites.[3]
-
Sample Preparation:
-
Urine samples are diluted with an aqueous solution containing the internal standard (e.g., D4-cyclophosphamide) and methanol.
-
The mixture is then centrifuged to precipitate any solids.[3]
-
-
Instrumentation:
-
Chromatography: Liquid Chromatography (LC) system.
-
Mass Spectrometry: Triple-quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode.[3]
-
-
Data Analysis:
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The limit of detection was determined to be 5 ng/mL for 4-ketocyclophosphamide.[3]
-
UPLC-MS/MS Method for 4-Hydroxycyclophosphamide in Dried Blood Spots
This validated method allows for the sensitive and simultaneous analysis of cyclophosphamide and 4-hydroxycyclophosphamide.[6]
-
Sample Preparation:
-
Due to the instability of 4-hydroxycyclophosphamide, a derivatization step is performed. For dried blood spot (DBS) analysis, the card is spotted with semicarbazide (B1199961) hydrochloride and allowed to dry.[7]
-
Blood samples are then spotted on the prepared DBS card and dried.[7]
-
The blood spot is excised, and the analytes are extracted using methanol, after the addition of an internal standard (e.g., 4-hydroxycyclophosphamide-d4).[6][7]
-
-
Instrumentation:
-
Chromatography: Ultra-High-Performance Liquid Chromatography (UPLC) with a C18 column. A gradient mobile phase of 0.01% formic acid in water and acetonitrile (B52724) is used.[6][8]
-
Mass Spectrometry: Tandem mass spectrometer (MS/MS) with positive electrospray ionization (ESI+), monitoring specific precursor and product ion transitions (m/z) for the analyte and internal standard.[6][8]
-
-
Data Analysis:
-
The method was linear within a defined concentration range, and the LLOQ for 4-hydroxycyclophosphamide was established at 5 ng/mL.[6]
-
Visualizations
To aid in the understanding of the experimental processes, the following diagrams illustrate a typical workflow and the metabolic pathway of cyclophosphamide.
Caption: General Workflow for LC-MS/MS Analysis
References
- 1. veeprho.com [veeprho.com]
- 2. Determination of cyclophosphamide and its metabolites in human plasma by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of 4-hydroxycyclophosphamide by gas chromatography-mass spectrometry in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholar.ui.ac.id [scholar.ui.ac.id]
- 7. Phenotyping Study of Cyclophosphamide 4-Hydroxylation in Malay Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
Precision in Cyclophosphamide Bioanalysis: A Comparative Look at Internal Standards
In the realm of pharmacokinetic and toxicokinetic studies, the precise and accurate quantification of cyclophosphamide (B585), a widely used anticancer prodrug, and its metabolites is paramount for effective therapeutic drug monitoring and dose optimization. The use of stable isotope-labeled internal standards is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), as they help to correct for variability in sample preparation and matrix effects. This guide provides a comparative overview of the inter-assay and intra-assay precision achieved with various deuterated internal standards in the bioanalysis of cyclophosphamide and its key active metabolite, 4-hydroxycyclophosphamide (B600793).
Comparative Precision Data
The following table summarizes the reported inter-assay and intra-assay precision for analytical methods employing different deuterated internal standards for the quantification of cyclophosphamide and its metabolites. The precision is expressed as the coefficient of variation (%CV).
| Analyte | Internal Standard | Matrix | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |
| Cyclophosphamide | Cyclophosphamide-d8 (B12422727) | Human Plasma | 2.78 - 11.13[1] | 2.82 - 10.70[1] |
| Cyclophosphamide | 4-Hydroxycyclophosphamide-d4 | Volumetric Absorptive Microsampling (VAMS) | 4.19 - 9.91[2] | 6.14 - 8.85[2] |
| 4-Hydroxycyclophosphamide | 4-Hydroxycyclophosphamide-d4 | Volumetric Absorptive Microsampling (VAMS) | 6.16 - 9.24[2] | 6.94 - 9.12[2] |
| Cyclophosphamide | 4-Hydroxycyclophosphamide-d4 | Dried Blood Spots | Not explicitly stated | Not explicitly stated, but method met FDA/EMA guidelines[3][4] |
| 4-Hydroxycyclophosphamide | 4-Hydroxycyclophosphamide-d4 | Dried Blood Spots | Not explicitly stated | Not explicitly stated, but method met FDA/EMA guidelines[3][4] |
Note: While direct precision data for 4-Oxo cyclophosphamide-d8 was not found in the public domain, the data presented for other deuterated analogs of cyclophosphamide and its metabolites provide a strong indication of the level of precision that can be expected from a well-validated LC-MS/MS method utilizing such an internal standard. Regulatory guidelines from bodies like the FDA and EMA generally require the precision of a bioanalytical method to be within 15% CV, except for the lower limit of quantification (LLOQ), where it should not exceed 20% CV.[5]
Experimental Protocols
The methodologies outlined below are representative of the experimental workflows used to achieve the precision data presented above. These protocols highlight the key steps in the bioanalytical process for cyclophosphamide and its metabolites.
Method 1: UPLC-MS/MS for Cyclophosphamide in Human Plasma with Cyclophosphamide-d8[1]
-
Sample Preparation: Protein precipitation.
-
Internal Standard: Cyclophosphamide-d8.
-
Chromatography: Ultra-Performance Liquid Chromatography (UPLC).
-
Detection: Tandem Mass Spectrometry (MS/MS) in positive ion mode with multiple reaction monitoring (MRM).
-
m/z transition for Cyclophosphamide: 262.90 > 141.60
-
m/z transition for Cyclophosphamide-d8: 270.90 > 148.60
-
-
Linear Range: 20–15000 ng/mL.
Method 2: UPLC-MS/MS for Cyclophosphamide and 4-Hydroxycyclophosphamide in VAMS with 4-Hydroxycyclophosphamide-d4[2][6]
-
Sample Collection: Volumetric Absorptive Microsampling (VAMS).
-
Derivatization: 4-Hydroxycyclophosphamide is derivatized with semicarbazide (B1199961) hydrochloride (SCZ).
-
Sample Preparation: Protein precipitation.
-
Internal Standard: 4-Hydroxycyclophosphamide-d4.
-
Chromatography: Waters Acquity® UPLC BEH C18 column (2.1 × 100 mm; 1.7 μm) with a gradient elution of 0.01% formic acid and methanol (B129727) at a flow rate of 0.15 ml/min.
-
Detection: Tandem Mass Spectrometry (MS/MS) in positive electrospray ionization mode with multiple reaction monitoring (MRM).
-
m/z transition for Cyclophosphamide: 260.7 > 140.0
-
m/z transition for 4-OHCP-SCZ: 333.7 > 221.0
-
m/z transition for 4-OHCP-d4-SCZ: 337.7 > 225.1
-
-
Linear Range: 5–60,000 ng/mL for Cyclophosphamide and 2.5–1,000 ng/mL for 4-Hydroxycyclophosphamide.
Method 3: UPLC-MS/MS for Cyclophosphamide and 4-Hydroxycyclophosphamide in Dried Blood Spots with 4-Hydroxycyclophosphamide-d4[3][4]
-
Sample Collection: Dried Blood Spots (DBS).
-
Sample Preparation: Protein precipitation with methanol.
-
Internal Standard: 4-Hydroxycyclophosphamide-d4.
-
Chromatography: UPLC H-Class BEH C18 column with a gradient elution of 0.01% formic acid-acetonitrile at a flow rate of 0.2 ml/minute.
-
Detection: Waters Xevo TQD using positive electrospray ionization (ESI+) with the following m/z transitions:
-
Cyclophosphamide: 261.03 > 140.16
-
4-OHCP-SCZ: 334.10 > 221.04
-
4-OHCP-d4-SCZ: 338.10 > 225.06
-
-
Linear Range: 10–40,000 ng/ml for Cyclophosphamide and 5–4,000 ng/ml for 4-Hydroxycyclophosphamide.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the bioanalytical quantification of cyclophosphamide and its metabolites using LC-MS/MS.
Caption: General workflow for cyclophosphamide bioanalysis.
References
- 1. annalsofrscb.ro [annalsofrscb.ro]
- 2. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholar.ui.ac.id [scholar.ui.ac.id]
- 5. ema.europa.eu [ema.europa.eu]
Assessing the Isotopic Purity of 4-Oxo Cyclophosphamide-d8: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing stable isotope-labeled internal standards, ensuring isotopic purity is paramount for accurate and reliable quantitative analysis. This guide provides a comprehensive comparison of 4-Oxo cyclophosphamide-d8 (B12422727), a key deuterated internal standard for the potent anticancer agent cyclophosphamide (B585), with other relevant deuterated analogues. This comparison is supported by experimental data and detailed methodologies for assessing isotopic purity.
Introduction to Isotopic Purity in Drug Analysis
Stable isotope-labeled compounds, such as 4-Oxo cyclophosphamide-d8, are critical for quantitative mass spectrometry, particularly in pharmacokinetic and metabolic studies. The incorporation of deuterium (B1214612) atoms allows for the differentiation of the internal standard from the unlabeled analyte. However, the presence of unlabeled or partially labeled species within the internal standard can lead to inaccuracies in quantification. Therefore, rigorous assessment of isotopic purity is a critical step in method validation. The primary techniques for this assessment are high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Deuterated Cyclophosphamide Analogues
The selection of a suitable deuterated internal standard is a critical decision in the development of robust bioanalytical methods. Here, we compare this compound with two other commercially available deuterated analogues of cyclophosphamide and its metabolites: Cyclophosphamide-d4 and (R,S)-4-Hydroxy cyclophosphamide-d4.
Table 1: Comparison of Deuterated Internal Standards for Cyclophosphamide Analysis
| Feature | This compound | Cyclophosphamide-d4 | (R,S)-4-Hydroxy cyclophosphamide-d4 |
| Molecular Formula | C₇H₅D₈Cl₂N₂O₃P | C₇H₁₁D₄Cl₂N₂O₂P | C₇H₁₁D₄Cl₂N₂O₃P |
| Number of Deuterium Atoms | 8 | 4 | 4 |
| Typical Isotopic Purity | ≥98 atom% D | Isotopic Enrichment: 96.8%[1] | >95% |
| Isotopic Distribution (d-species) | d8 (dominant) | d4: 89.04%, d3: 9.82%, d2: 0.35%, d1: 0.79%[1] | Not readily available |
| Primary Use | Internal standard for 4-Oxo cyclophosphamide and cyclophosphamide | Internal standard for cyclophosphamide | Internal standard for 4-Hydroxy cyclophosphamide |
Experimental Protocols for Isotopic Purity Assessment
Accurate determination of isotopic purity relies on well-defined experimental protocols. Below are detailed methodologies for the two primary analytical techniques.
High-Resolution Mass Spectrometry (HR-MS) for Isotopic Distribution
HR-MS is a powerful technique for determining the distribution of isotopologues in a deuterated compound.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the deuterated standard (e.g., this compound) in a suitable solvent such as methanol (B129727) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1 µg/mL in an appropriate solvent system for infusion or LC-MS analysis (e.g., 50:50 methanol:water).
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, capable of a resolution >60,000 FWHM.
-
The sample can be introduced via direct infusion or through a liquid chromatography system.
-
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for cyclophosphamide and its analogues.
-
Scan Range: Set a narrow scan range around the expected m/z of the protonated molecule (e.g., m/z 280-295 for this compound).
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve a stable and robust signal.
-
-
Data Analysis:
-
Acquire the full scan high-resolution mass spectrum.
-
Identify the monoisotopic peaks corresponding to the different isotopologues (e.g., d0 to d8 for this compound).
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue as a percentage of the total integrated area of all isotopologues. The isotopic purity is reported as the percentage of the desired deuterated species (e.g., d8).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation and Purity
NMR spectroscopy provides information on the location of deuterium atoms and can be used to estimate isotopic purity by observing the reduction in the intensity of proton signals at the deuterated positions.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the deuterated standard into an NMR tube.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4) that does not have signals overlapping with the analyte.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
-
NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the ¹H NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the protons in the non-deuterated analogue and any residual proton signals at the deuterated positions in the labeled compound.
-
The isotopic purity can be estimated by comparing the integral of a residual proton signal at a deuterated position to the integral of a proton signal at a non-deuterated position. For example, in this compound, the signals for the chloroethyl protons should be significantly diminished.
-
Visualizing the Experimental Workflow
To further clarify the process of assessing isotopic purity, the following diagrams illustrate the logical flow of the experimental procedures.
Caption: Workflow for Isotopic Purity Assessment.
Signaling Pathway of Cyclophosphamide Activation
The metabolic activation of cyclophosphamide is a complex process, and understanding this pathway is crucial for interpreting analytical data.
Caption: Metabolic Activation of Cyclophosphamide.
Conclusion
References
A Comparative Guide to Analytical Methods for Cyclophosphamide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of cyclophosphamide (B585), a widely used anticancer agent. Understanding the nuances of these methods is critical for accurate pharmacokinetic studies, therapeutic drug monitoring, and ensuring the quality and safety of pharmaceutical formulations. This document summarizes key performance data, outlines experimental protocols, and offers a visual representation of the analytical method validation workflow.
Comparative Analysis of Analytical Methods
The quantification of cyclophosphamide in biological matrices and pharmaceutical products is predominantly achieved through chromatographic techniques. The most common methods include Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and throughput.
UPLC-MS/MS has emerged as a highly sensitive and selective method for bioanalysis, enabling the determination of low concentrations of cyclophosphamide and its metabolites in complex matrices like plasma and dried blood spots (DBS).[1][2][3][4][5][6] HPLC-UV represents a more accessible and cost-effective alternative, suitable for the analysis of pharmaceutical formulations and in some cases, for therapeutic drug monitoring in plasma, although generally with higher limits of quantification compared to MS-based methods.[7][8][9][10][11] GC-MS is another powerful technique, particularly for wipe test analysis in occupational exposure assessment, and has also been applied to plasma samples.[12][13][14]
The following tables provide a comparative summary of the quantitative performance of these methods as reported in various studies.
Table 1: UPLC-MS/MS Methods for Cyclophosphamide Quantification
| Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| Human Plasma | 20 | 20 - 15000 | Within ±15% | Within-run: 2.78-11.13, Between-run: 2.82-10.70 | [4][15] |
| Volumetric Absorptive Microsampling (VAMS) | 5 | 5 - 60000 | Within ±15% of nominal | Intra-day: ≤15, Inter-day: ≤15 | [1][2][3][5] |
| Dried Blood Spots (DBS) | 10 | 10 - 40000 | Within ±15% of nominal | Intra-day: ≤15, Inter-day: ≤15 | [6] |
| Human Plasma (Enantioselective) | 2.5 (for each enantiomer) | Not Specified | <10% | <10% | [16] |
Table 2: HPLC-UV Methods for Cyclophosphamide Quantification
| Matrix | LOQ (µg/mL) | Linearity Range (µg/mL) | Accuracy (%) | Precision (%RSD) | Wavelength (nm) | Reference |
| Human Plasma | Not Specified | 0.2 - 20 | Not Specified | Not Specified | 198 | [8] |
| Human Serum | 0.1 µM | Not Specified | 97.01 - 98.8 | Within-day: 2.6-6, Between-days: 5.6-8.5 | 197 | [10] |
| Pharmaceutical Formulation | 4.03 | Not Specified | 88.9 - 99.4 | 0.22 - 4.59 | Not Specified | [11] |
| Pharmaceutical Formulation | Not Specified | LOQ - 150% | Not Specified | Not Specified | 200 | [9] |
| Wipe Samples (as part of a multi-drug analysis) | 0.5 | Not Specified | Not Specified | Not Specified | 195 | [17] |
Table 3: GC-MS Methods for Cyclophosphamide Quantification
| Matrix | LOD (ng/mL) | Linearity Range (ng/mL) | Intra-assay CV (%) | Inter-assay CV (%) | Recovery (%) | Reference | | --- | --- | --- | --- | --- | --- | | Plasma (for 4-hydroxycyclophosphamide) | 50 | 50 - 5000 | 6.2 | 11.9 | ~80 |[12] | | Wipe Samples | 0.4 | 1 - 100 | 0.5 - 10 | 0 - 19 | 98.9 |[13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are summaries of the experimental protocols for the key techniques discussed.
UPLC-MS/MS Method for Cyclophosphamide in Volumetric Absorptive Microsampling (VAMS)[2][3]
-
Sample Preparation: Samples are derivatized with semicarbazide (B1199961) hydrochloride. The resulting derivatives are absorbed by VAMS and extracted by protein precipitation.
-
Chromatographic Separation:
-
Column: Waters Acquity® UPLC BEH C18 (2.1 × 100 mm; 1.7 µm)
-
Mobile Phase: 0.01% formic acid and methanol (B129727) in a gradient elution mode.
-
Flow Rate: 0.15 mL/min
-
Total Run Time: 6 min
-
-
Mass Spectrometry:
-
System: Waters XEVO TQD triple quadrupole mass spectrometer with a Zspray™ source.
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) with transitions of m/z 260.7 > 140.0 for cyclophosphamide.
-
HPLC-UV Method for Simultaneous Determination of Three Anti-Cancer Agents in Plasma[9]
-
Sample Preparation: Not detailed in the abstract.
-
Chromatographic Separation:
-
System: Isocratic RP-HPLC system (Agilent technologies USA).
-
Column: C18 column (4.6 mm × 250 mm i.d., 5 µ particle size).
-
Mobile Phase: 0.05 M disodium (B8443419) hydrogen phosphate (B84403) and acetonitrile (B52724) (65:35 v/v) containing 0.5 mL/L triethylamine (B128534) (pH 3.7).
-
Flow Rate: 0.650 mL/min.
-
Total Run Time: 15 min.
-
-
UV Detection:
-
Wavelength: 198 nm for cyclophosphamide.
-
GC-MS Method for Cyclophosphamide in Wipe Samples[14]
-
Sample Preparation: Solid phase extraction and derivatization with trifluoroacetic anhydride.
-
Internal Standard: Ifosfamide.
-
Chromatographic System: Gas chromatography coupled to mass spectrometry.
-
Quantification: Based on calibration curves.
Visualizing the Analytical Method Validation Workflow
The process of validating an analytical method is a structured workflow to ensure the reliability and accuracy of the results. The following diagram illustrates the key steps involved in this process.
Caption: Workflow for Analytical Method Validation.
Conclusion
The choice of an analytical method for cyclophosphamide quantification depends on the specific application, required sensitivity, and available resources. UPLC-MS/MS offers the highest sensitivity and is ideal for pharmacokinetic studies in biological matrices. HPLC-UV provides a robust and cost-effective solution for quality control of pharmaceutical products. GC-MS is a valuable tool for specialized applications such as monitoring occupational exposure. The data and protocols presented in this guide are intended to assist researchers in selecting and implementing the most appropriate method for their needs.
References
- 1. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
- 2. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. annalsofrscb.ro [annalsofrscb.ro]
- 5. researchgate.net [researchgate.net]
- 6. scholar.ui.ac.id [scholar.ui.ac.id]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. academicjournals.org [academicjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Analysis of 4-hydroxycyclophosphamide by gas chromatography-mass spectrometry in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. pure.tue.nl [pure.tue.nl]
- 15. annalsofrscb.ro [annalsofrscb.ro]
- 16. researchgate.net [researchgate.net]
- 17. stacks.cdc.gov [stacks.cdc.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling 4-Oxo Cyclophosphamide-d8
For Immediate Implementation: This document outlines crucial safety protocols and logistical procedures for the handling and disposal of 4-Oxo cyclophosphamide-d8 (B12422727). All personnel must adhere to these guidelines to mitigate risks associated with this potentially hazardous compound.
While the Safety Data Sheet (SDS) for 4-Oxo cyclophosphamide (B585) indicates it is not a classified hazardous substance, its parent compound, cyclophosphamide, is a known cytotoxic agent that is carcinogenic, mutagenic, and teratogenic.[1] Given that 4-Oxo cyclophosphamide is a metabolite of cyclophosphamide, and in the absence of specific toxicity data for the deuterated analog, a precautionary approach is mandated.[2][3][4] All handling and disposal procedures should therefore align with established protocols for cytotoxic compounds.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure.[5][6][7] The following table summarizes the required PPE for various tasks involving 4-Oxo cyclophosphamide-d8.
| Task | Required Personal Protective Equipment |
| Receiving & Storage | - Nitrile gloves (single pair) |
| Weighing & Reconstitution | - Double nitrile gloves (chemotherapy-grade) - Disposable, solid-front, back-closure gown - Safety glasses with side shields or splash goggles - N95 respirator |
| In-Vitro/In-Vivo Dosing | - Double nitrile gloves (chemotherapy-grade) - Disposable, solid-front, back-closure gown - Safety glasses with side shields or splash goggles |
| Waste Disposal | - Double nitrile gloves (chemotherapy-grade) - Disposable, solid-front, back-closure gown - Safety glasses with side shields or splash goggles |
| Spill Cleanup | - Double nitrile gloves (chemotherapy-grade) - Disposable, solid-front, back-closure gown - Splash goggles - N95 respirator |
Operational Plan: Step-by-Step Guidance
A systematic workflow is critical to ensure safety and operational integrity from receipt to disposal of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage. If compromised, do not open and follow the spill cleanup procedure.
-
Labeling: Ensure the container is clearly labeled with the compound name, a "Cytotoxic Hazard" warning, and the date of receipt.
-
Storage: Store the compound in a designated, locked, and well-ventilated area away from incompatible materials. The storage area should be clearly marked with a "Cytotoxic Agent" sign.
Preparation (Weighing and Reconstitution)
-
Designated Area: All preparation activities must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.[8]
-
Decontamination: Before and after each use, decontaminate the work surface of the BSC or fume hood with a suitable agent (e.g., 10% bleach solution followed by sterile water or 70% ethanol).[8]
-
Weighing: Use a dedicated and calibrated analytical balance within the containment area. Use weighing paper or a disposable container to handle the powder.
-
Reconstitution: Add the solvent slowly and carefully to the powder to avoid aerosol generation.
Experimental Use
-
Labeling: All solutions containing this compound must be clearly labeled with the compound name, concentration, date of preparation, and a "Cytotoxic Hazard" warning.
-
Handling: Use Luer-Lok syringes and needles to prevent accidental disconnection and leakage.
-
Animal Dosing: If used in animal studies, cages must be clearly labeled as containing animals treated with a cytotoxic agent for at least 72 hours post-administration. All animal waste (bedding, excreta) must be handled as cytotoxic waste during this period.
Disposal Plan
Proper segregation and disposal of all waste contaminated with this compound is mandatory to prevent environmental contamination and accidental exposure.[9][10][11]
-
Waste Segregation: All contaminated materials must be segregated into designated, clearly labeled, puncture-resistant containers with purple lids.[11]
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated cytotoxic sharps container.
-
Solid Waste: Gloves, gowns, bench paper, and other contaminated solid waste must be placed in a yellow chemotherapy waste bag with a cytotoxic label, which is then placed in a rigid purple container.
-
Liquid Waste: Unused solutions and contaminated liquid waste should be collected in a designated, sealed, and labeled hazardous waste container.
-
Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste contractor via high-temperature incineration.[9][10]
Emergency Procedures: Spill and Exposure Management
Immediate and correct response to spills and exposures is critical.
Spill Cleanup
-
Evacuate: Immediately alert others and evacuate the affected area.
-
Secure: Restrict access to the spill area.
-
PPE: Don the appropriate PPE for spill cleanup.
-
Containment: For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent pads to avoid generating dust.[12]
-
Cleanup: Working from the outside in, carefully clean the spill area. Place all contaminated materials in a cytotoxic waste container.[12][13]
-
Decontaminate: Clean the spill area three times with a detergent solution, followed by a rinse with water.[12][14]
-
Report: Document the spill and the cleanup procedure.
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet for 4-Oxo cyclophosphamide and its parent compound, cyclophosphamide.
Safe Handling Workflow
The following diagram illustrates the key stages and decision points in the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- 1. england.nhs.uk [england.nhs.uk]
- 2. ashpublications.org [ashpublications.org]
- 3. Metabolism and pulmonary toxicity of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Causes and possibilities to circumvent cyclophosphamide toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. ipservices.care [ipservices.care]
- 7. hse.gov.uk [hse.gov.uk]
- 8. uthsc.edu [uthsc.edu]
- 9. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 10. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 11. sharpsmart.co.uk [sharpsmart.co.uk]
- 12. dvm360.com [dvm360.com]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
